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  • Product: 4,7-Dichloroimidazo[1,2-a]quinoxaline

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 4,7-Dichloroimidazo[1,2-a]quinoxaline: In Vitro Mechanisms, Target Engagement, and Experimental Workflows

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating a small molecule requires looking beyond its static two-dimensional structure to understand its dynamic behavior in biological system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a small molecule requires looking beyond its static two-dimensional structure to understand its dynamic behavior in biological systems. 4,7-dichloroimidazo[1,2-a]quinoxaline (CAS 847900-48-5) is a highly privileged, rigid tricyclic scaffold (1)[1].

The stereoelectronic properties imparted by the dual chlorine substitutions at the 4- and 7-positions dictate its in vitro mechanism of action. The C4-chlorine is highly reactive, making it an ideal vector for nucleophilic aromatic substitution ( SN​Ar ) to generate advanced "Imiqualine" derivatives. Conversely, the C7-chlorine is metabolically stable and highly lipophilic, serving as a critical anchor for halogen bonding within deep hydrophobic kinase pockets or the colchicine-binding site of tubulin. This whitepaper deconstructs the multifaceted in vitro mechanisms of this scaffold and provides self-validating protocols for rigorous laboratory evaluation.

Core Mechanisms of Action (In Vitro)

The imidazo[1,2-a]quinoxaline class does not rely on a single biological target; rather, its substitution pattern dictates its pharmacological trajectory. The 4,7-dichloro core and its immediate derivatives operate through three primary in vitro mechanisms:

A. Tubulin Polymerization Inhibition (Colchicine Binding Site)

First-generation imidazo[1,2-a]quinoxalines (e.g., EAPB0203, EAPB0503) exert profound cytotoxicity by disrupting the microtubule network (2)[2]. The lipophilic 7-chloro moiety projects into the hydrophobic β -tubulin pocket at the colchicine binding interface. By binding here, the compound sterically hinders the addition of new α/β -tubulin heterodimers, leading to rapid G2​/M phase cell cycle arrest and subsequent apoptosis in highly proliferative cancer cells.

B. Ras-MAPK and IIS Pathway Modulation

Recent breakthroughs have demonstrated that specific structural tuning of the quinoxaline core shifts the mechanism away from tubulin and directly toward oncogenic signaling cascades. Advanced derivatives (such as EAPB02303) show exceptional efficacy against BRAF-mutant melanoma by downregulating the Insulin/IGF-1 signaling (IIS) and Ras-MAPK pathways (3)[3]. Transcriptomic analyses confirm this mechanism is distinct from standard targeted therapies, positioning the scaffold as a solution for vemurafenib-resistant melanomas.

C. Phosphodiesterase 4 (PDE4) Inhibition

Beyond oncology, the imidazo[1,2-a]quinoxaline scaffold is a recognized inhibitor of PDE4 (4)[4]. By competitively binding to the active site of PDE4, the compound prevents the hydrolysis of cyclic AMP (cAMP). The resulting intracellular accumulation of cAMP suppresses the production of pro-inflammatory cytokines like TNF- α , conferring potent anti-inflammatory properties.

MOA Compound 4,7-dichloroimidazo[1,2-a]quinoxaline Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Allosteric Inhibition PDE4 PDE4 Enzyme Compound->PDE4 Competitive Inhibition RasMAPK Ras-MAPK Pathway Compound->RasMAPK Downregulation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest cAMP Elevated cAMP (Anti-inflammatory) PDE4->cAMP Apoptosis Melanoma Apoptosis RasMAPK->Apoptosis

Fig 1. Divergent in vitro mechanisms of action for the 4,7-dichloroimidazo[1,2-a]quinoxaline scaffold.

Quantitative Data Summary

To benchmark the efficacy of the imidazo[1,2-a]quinoxaline class, the following table synthesizes quantitative in vitro data from recent literature, comparing the scaffold's derivatives against clinical reference standards.

Target / Assay ModelReference CompoundScaffold Derivative EfficacyPrimary Readout Metric
A375 Melanoma Viability Vemurafenib ( IC50​ ~300 nM) IC50​ ~15 nM (EAPB02303 is 20x more potent)[3]CellTiter-Glo (ATP Luminescence)
Phytopathogenic Fungi Chlorothalonil ( EC50​ ~15 µg/mL) EC50​ = 5.1 - 5.6 µg/mL (Compounds 5c/5f)[5]Mycelial Growth Rate
PDE4 Inhibition Rolipram ( IC50​ ~1.0 µM) IC50​ ~0.8 - 2.5 µM [4]TR-FRET (cAMP accumulation)
Tubulin Polymerization Colchicine ( IC50​ ~3.0 µM) IC50​ ~5.0 - 10.0 µM [2]Vmax of Fluorescence Emission

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), protocols cannot be simple linear steps; they must be self-validating systems. This means embedding orthogonal readouts and internal controls to eliminate false positives caused by the intrinsic properties of halogenated heterocycles (e.g., compound auto-fluorescence or aggregation).

Protocol 1: Real-Time Tubulin Polymerization Kinetics

Causality: End-point assays fail to capture the transient dynamics of microtubule nucleation. We utilize a kinetic fluorescence approach because it independently resolves the nucleation, growth, and steady-state phases, allowing us to pinpoint the exact kinetic disruption caused by the quinoxaline derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM DAPI.

  • Compound Plating: In a pre-warmed ( 37∘C ) 96-well half-area black plate, add 4,7-dichloroimidazo[1,2-a]quinoxaline derivatives (titrated 0.1 µM to 50 µM).

  • Self-Validating Controls:

    • Vehicle: 0.1% DMSO (Establishes baseline Vmax​ ).

    • Positive Control: 10 µM Paclitaxel (Validates hyper-polymerization detection).

    • Negative Control: 5 µM Colchicine (Validates destabilization).

  • Kinetic Readout: Inject 50 µL of the tubulin master mix into the wells. Immediately read fluorescence ( Ex360nm​/Em420nm​ ) every 60 seconds for 60 minutes at 37∘C .

  • Data Quality Check: Calculate the Z'-factor at the 45-minute steady-state plateau. The assay is only validated if Z′>0.6 .

Protocol 2: TR-FRET PDE4 Enzymatic Assay

Causality: Halogenated quinoxalines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence intensity assays will yield false negatives (masking inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50-100 µs delay before reading emission, allowing short-lived background fluorescence to decay and isolating the true biological signal.

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate recombinant human PDE4 enzyme with 50 nM cAMP and the test compound in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ ) for 1 hour at room temperature.

  • Detection Phase: Add the TR-FRET detection mix containing a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody.

  • Competitive Binding: The PDE4 enzyme cleaves unlabeled cAMP. Any remaining intact cAMP (due to PDE4 inhibition by the quinoxaline) competes with the Europium-cAMP tracer for antibody binding.

  • Readout & Validation: Read the plate using a TR-FRET compatible microplate reader (Delay: 50 µs, Integration: 100 µs). High FRET signal ( Em665nm​/Em615nm​ ratio) indicates high PDE4 inhibition.

  • Orthogonal Validation: If the IC50​ is < 1 µM, validate the physiological effect by treating human PBMCs with the compound and measuring downstream TNF- α suppression via ELISA.

Workflow Prep Compound Prep (10mM DMSO) Primary Primary Screen (TR-FRET/Fluor) Prep->Primary Orthogonal Validation (Flow/ELISA) Primary->Orthogonal Analysis Analysis Orthogonal->Analysis

Fig 2. Self-validating in vitro screening workflow ensuring high-fidelity mechanistic data.

Sources

Exploratory

Molecular Weight and Physicochemical Profiling of 4,7-Dichloroimidazo[1,2-a]quinoxaline: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, fused N-heterocycles serve as privileged scaffolds for targeting complex kinase networks. Among these, the imidazo[1,2-a]quinoxaline core has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused N-heterocycles serve as privileged scaffolds for targeting complex kinase networks. Among these, the imidazo[1,2-a]quinoxaline core has emerged as a highly versatile pharmacophore, demonstrating remarkable efficacy in the competitive inhibition of targets such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase 1 (JNK1).

As a Senior Application Scientist, I frequently encounter challenges in the translation of raw chemical fragments into viable lead compounds. This whitepaper provides an in-depth technical analysis of 4,7-dichloroimidazo[1,2-a]quinoxaline , a critical intermediate and active fragment. By dissecting its molecular weight, physicochemical properties, and the mechanistic causality behind its structural design, this guide establishes a framework for integrating this compound into robust, self-validating drug discovery workflows.

Molecular Identity and Physicochemical Framework

The precise characterization of a compound's physicochemical properties is the foundational step in any assay development pipeline. 4,7-dichloroimidazo[1,2-a]quinoxaline (CAS: 847900-48-5) is characterized by a planar, electron-deficient tricyclic core. The integration of two chlorine atoms significantly alters the molecule's electron density, lipophilicity, and metabolic stability compared to the unsubstituted parent heterocycle.

For bulk formulation and molarity calculations, the average molecular weight is utilized, whereas high-resolution analytical techniques rely on the exact monoisotopic mass.

Table 1: Core Physicochemical and Structural Properties
ParameterValueAnalytical & Biological Significance
IUPAC Name 4,7-dichloroimidazo[1,2-a]quinoxalineStandardized nomenclature for structural identification.
CAS Registry Number 847900-48-5Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₅Cl₂N₃Dictates the characteristic isotopic distribution in mass spectrometry.
Average Molecular Weight 238.07 g/mol Essential for calculating precise molarities in high-throughput screening.
Monoisotopic Mass 236.986 DaThe primary target mass for High-Resolution Mass Spectrometry (HRMS).
Structural Class Fused N-heterocycleProvides a planar geometry ideal for π−π stacking in kinase ATP pockets.

(Data derived and validated from1 [1] and2 [2]).

Mechanistic Rationale: The Role of 4,7-Dichloro Substitution

In drug design, substitutions are never arbitrary. The specific placement of chlorine atoms at the 4 and 7 positions of the imidazo[1,2-a]quinoxaline core is a calculated decision driven by structure-activity relationship (SAR) optimization.

  • The C-4 Chlorine (Hinge Binding Modulation): The 4-position is adjacent to the nitrogen atoms of the quinoxaline ring. A chlorine atom here exerts a strong inductive electron-withdrawing effect, modulating the pKa of the neighboring nitrogens. This ensures the molecule remains unprotonated at physiological pH, which is critical for maintaining the hydrogen bond acceptor capability required to interact with the hinge region of kinase ATP-binding pockets.

  • The C-7 Chlorine (Hydrophobic Pocket & Metabolic Shielding): The 7-position projects outward from the core. Halogenation at this site serves a dual purpose. First, it exploits "halogen bonding" within deep, hydrophobic sub-pockets of targets like EGFR, significantly increasing binding affinity (3 [3]). Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a highly vulnerable aromatic site, thereby improving the compound's half-life.

Visualization of Pharmacological Impact

To contextualize the biological utility of this scaffold, we must visualize its intervention in a pathological signaling cascade. Imidazo[1,2-a]quinoxaline derivatives are potent non-covalent inhibitors of EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC).

G Ligand EGF Ligand EGFR EGFR Kinase Domain Ligand->EGFR Receptor Activation PI3K PI3K / AKT Cascade EGFR->PI3K Phosphorylation MAPK MAPK / ERK Cascade EGFR->MAPK Phosphorylation Inhibitor 4,7-dichloroimidazo[1,2-a]quinoxaline (Scaffold Binding) Inhibitor->EGFR Competitive ATP Blockade Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Therapeutic Outcome Proliferation Tumor Proliferation PI3K->Proliferation Signal Transduction MAPK->Proliferation Signal Transduction

Fig 1: Mechanism of EGFR pathway inhibition by imidazo[1,2-a]quinoxaline derivatives.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. Below are two critical workflows for validating the physicochemical identity and biological activity of 4,7-dichloroimidazo[1,2-a]quinoxaline, designed with built-in self-validation mechanisms.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for Identity Validation

Relying solely on UV-Vis or low-resolution MS can lead to false positives due to fragmentation artifacts or co-eluting impurities. HRMS provides exact mass, while the characteristic isotopic signature of a di-chlorinated species acts as a self-validating internal check.

  • Step 1: Sample Preparation. Dissolve the compound in LC-MS grade acetonitrile to a final concentration of 1 µg/mL.

    • Causality: This specific concentration prevents detector saturation and minimizes ion suppression, ensuring a linear response.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Step 3: Ionization & Detection. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the protonated precursor ion [M+H]+ .

  • Step 4: Data Validation (The Self-Validating Step). Verify the monoisotopic peak at m/z 237.993 (calculated as 236.986 Da + 1.007 Da for the proton). Crucially, you must validate the isotopic pattern: the peaks at m/z 237.99, 239.99, and 241.99 must appear in a strict 9:6:1 relative abundance ratio . This specific ratio mathematically proves the presence of exactly two chlorine atoms, validating the structural integrity of the batch.

Protocol B: TR-FRET Kinase Binding Assay

To quantify the competitive binding affinity ( IC50​ ) of the compound against a target kinase (e.g., EGFR or JNK1 4 [4]).

  • Step 1: Reagent Assembly. In a 384-well microplate, combine the recombinant kinase domain, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Step 2: Compound Addition. Dispense 4,7-dichloroimidazo[1,2-a]quinoxaline in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using acoustic liquid handling.

    • Causality: Acoustic dispensing eliminates tip-based carryover and solvent dilution errors, ensuring high-fidelity concentration gradients for highly lipophilic compounds.

  • Step 3: Incubation. Seal and incubate the plate at room temperature for 60 minutes.

    • Causality: This allows the competitive displacement reaction to reach thermodynamic equilibrium, preventing artifactual shifts in the IC50​ curve.

  • Step 4: Signal Acquisition & Validation (The Self-Validating Step). Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the Z'-factor using DMSO-only (negative) and staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC50​ for the imidazoquinoxaline compound is statistically reliable and free from auto-fluorescence interference.

References

  • "4,7-Dichloroimidazo[1,2-a]quinoxaline | CAS#:847900-48-5" - Chemsrc.
  • "4,6-Dichloroimidazo[1,5-a]quinoxaline | C10H5Cl2N3" - PubChem.
  • "Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment" - PMC/NIH.
  • "Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors" - PubMed/NIH.

Sources

Foundational

pharmacokinetics of 4,7-dichloroimidazo[1,2-a]quinoxaline in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of 4,7-dichloroimidazo[1,2-a]quinoxaline Foreword: Navigating the Knowns and Unknowns The imidazo[1,2-a]quinoxaline scaffold is a cornerstone in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of 4,7-dichloroimidazo[1,2-a]quinoxaline

Foreword: Navigating the Knowns and Unknowns

The imidazo[1,2-a]quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in oncology and immunology.[1][2][3][4] The subject of this guide, 4,7-dichloroimidazo[1,2-a]quinoxaline, is a specific analogue whose therapeutic potential is under investigation. As of this writing, direct pharmacokinetic (PK) studies on this exact molecule in animal models have not been published in peer-reviewed literature.

This guide, therefore, adopts a predictive and methodological approach, grounded in established principles of drug metabolism and pharmacokinetics (DMPK). By synthesizing data from structurally related quinoxaline and imidazoquinoline analogues, we will construct a scientifically robust, projected pharmacokinetic profile for 4,7-dichloroimidazo[1,2-a]quinoxaline. This document serves as both a predictive reference and a practical manual for researchers designing and executing the first preclinical PK studies for this compound and its derivatives. We will explain the causality behind experimental choices, providing field-proven insights to guide your research.

Introduction to the Imidazo[1,2-a]quinoxaline Class

The fused heterocyclic system of imidazo[1,2-a]quinoxaline is recognized for its diverse biological activities.[5] The quinoxaline core itself is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] The addition of the imidazole ring and specific substitutions, such as the chloro- groups at the 4 and 7 positions, are intended to modulate the compound's physicochemical properties, target engagement, and subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The dichloro-substitution, in particular, is expected to increase lipophilicity, which can significantly influence membrane permeability, protein binding, and volume of distribution.

Projected ADME Profile of 4,7-dichloroimidazo[1,2-a]quinoxaline

This section outlines the expected pharmacokinetic behavior of the title compound based on data from analogous structures.

Absorption

The route of administration is a critical determinant of a drug's absorption profile. For novel small molecules, both intravenous (IV) and oral (PO) routes are typically evaluated in preclinical models to determine fundamental PK parameters like clearance and oral bioavailability.

  • Oral Bioavailability: Quinoxaline derivatives exhibit a wide range of oral bioavailability. For instance, a quinoxaline urea analog (13-197) showed low bioavailability of 3% in mice and 16% in rats, suggesting potential issues with absorption or significant first-pass metabolism.[8] In contrast, a 5-azaquinoxaline derivative (compound 30) demonstrated good oral bioavailability of 66.5% in mice.[9] Given the lipophilic nature conferred by the two chlorine atoms, 4,7-dichloroimidazo[1,2-a]quinoxaline may have sufficient membrane permeability for oral absorption, but its ultimate bioavailability will be highly dependent on its aqueous solubility and susceptibility to first-pass metabolism.

  • Rate of Absorption (Tmax): The time to reach maximum plasma concentration (Tmax) can also vary. The quinoxaline analog 13-197 showed faster absorption in mice (shorter Tmax) compared to rats.[8] A similar species-dependent absorption rate could be anticipated for 4,7-dichloroimidazo[1,2-a]quinoxaline.

Distribution

Once absorbed, a drug's distribution pattern dictates its exposure at the site of action versus off-target tissues.

  • Plasma Protein Binding: High plasma protein binding is a common feature of quinoxaline derivatives. For example, the NF-κB inhibitor 13-197 was found to be more than 99% bound to plasma proteins in both mice and rats.[8] It is highly probable that 4,7-dichloroimidazo[1,2-a]quinoxaline will also exhibit extensive binding to plasma proteins like albumin, which would limit the fraction of free, pharmacologically active drug.

  • Tissue Distribution: Many quinoxaline analogs distribute extensively into tissues. Compound 13-197 demonstrated high tissue-to-plasma concentration ratios (ranging from 1.8 to 3634), indicating significant penetration into peripheral tissues like the liver, kidney, lung, and spleen.[8] This suggests that the title compound is likely to be well-distributed outside the bloodstream.

Metabolism

Metabolism is the primary route of elimination for many quinoxaline-based compounds and is a critical area of investigation.

  • Primary Metabolic Pathways: Based on studies of related compounds, 4,7-dichloroimidazo[1,2-a]quinoxaline is expected to be extensively metabolized, primarily by the liver.[8] Less than 1% of the parent compound 13-197 was excreted unchanged, indicating that metabolism is the main clearance mechanism.[8] Common metabolic transformations for such heterocyclic systems include:

    • Phase I Oxidation: This is often the initial and rate-limiting step. Cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation on the aromatic rings or N-oxidation.[10]

    • Phase II Conjugation: Following Phase I reactions, the resulting metabolites may undergo conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to increase their water solubility and facilitate excretion.[10]

  • Metabolite Profiling: In the case of compound 13-197, over 20 metabolites were detected in plasma, urine, and feces of mice and rats.[8] A similar complex metabolic profile should be anticipated for 4,7-dichloroimidazo[1,2-a]quinoxaline. Identifying these metabolites is crucial, as they could be pharmacologically active or contribute to toxicity.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent 4,7-dichloroimidazo [1,2-a]quinoxaline Oxidized_Metabolite Hydroxylated or N-Oxide Metabolites Parent->Oxidized_Metabolite Oxidation Conjugated_Metabolite Glucuronide or Sulfate Conjugates Oxidized_Metabolite->Conjugated_Metabolite Glucuronidation, Sulfation Excretion Excretion Conjugated_Metabolite->Excretion Urine / Feces

Caption: Projected metabolic pathway for 4,7-dichloroimidazo[1,2-a]quinoxaline.

Excretion

The final step in drug disposition is excretion from the body.

  • Routes of Excretion: Given the expectation of extensive metabolism leading to more polar metabolites, excretion is likely to occur via both urine and feces (biliary excretion). For compound 13-197, less than 1% of the administered dose was recovered as the unchanged drug in urine and feces combined.[8] This reinforces the hypothesis that elimination is primarily driven by metabolic clearance rather than direct excretion of the parent compound.

Predictive Pharmacokinetic Parameter Summary

The following table summarizes the likely range of pharmacokinetic parameters for 4,7-dichloroimidazo[1,2-a]quinoxaline in rodents, extrapolated from data on analogous compounds. This table should be used as a directional guide for initial study design.

ParameterMouseRatRationale & Cited Analogue(s)
Oral Bioavailability (F%) 3 - 67%16%Highly variable. Low end from quinoxaline urea (13-197)[8], high end from 5-azaquinoxaline (cpd 30).[9]
Tmax (oral) ~0.5 - 1 hr~2 - 6 hrAbsorption is often faster in mice. Based on 13-197.[8]
Elimination Half-life (t½) ~15 hr~10 hrBased on IV data for 13-197.[8]
Clearance (CL) Moderate (~34 mL/min/kg)ModerateBased on data for 5-azaquinoxaline (cpd 24).[9]
Volume of Distribution (Vd) HighHighHigh tissue-to-plasma ratios suggest extensive distribution.[8]
Plasma Protein Binding >99%>99%Expected to be high based on 13-197.[8]

Experimental Protocols for Preclinical PK Studies

Conducting a robust preclinical PK study requires meticulous planning and execution. The following protocols provide a validated framework for investigating 4,7-dichloroimidazo[1,2-a]quinoxaline.

Animal Model Selection and Handling
  • Species: Male Sprague-Dawley rats (200-250 g) and male CD-1 mice (20-25 g) are standard models for initial PK screening.[8][9] Using two species allows for initial assessment of interspecies differences.[11]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to food and water.

  • Housing: Maintain animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.

Dosing and Blood Sample Collection Workflow

This workflow outlines the critical steps for an in vivo PK study.

Step 1: Preparation

  • Prepare the dosing formulation. For IV administration, dissolve the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). For oral gavage, a suspension in 0.5% methylcellulose may be appropriate.

  • Fast animals overnight (with access to water) before oral dosing to reduce variability in absorption.

  • Randomly assign animals to treatment groups (e.g., IV and PO), with n=3-4 animals per time point or group.

Step 2: Dosing

  • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.[8][9]

  • Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.[8][9]

Step 3: Blood Sampling

  • Collect serial blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points.

  • Suggested Time Points:

    • IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.[8]

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.[8]

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

Step 4: Plasma Processing and Storage

  • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[8]

  • Transfer the plasma supernatant to clean, labeled tubes.

  • Store plasma samples at -80°C until bioanalysis.[8]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Formulation Prep (IV & PO) C Dosing (IV or PO) A->C B Animal Fasting & Group Assignment B->C D Serial Blood Sampling (Defined Time Points) C->D E Centrifugation (Plasma Separation) D->E F Plasma Storage (-80°C) E->F G LC-MS/MS Bioanalysis F->G H PK Parameter Calculation G->H

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[12]

Step 1: Sample Preparation

  • Protein Precipitation: This is a simple and rapid method. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio. Vortex to mix, then centrifuge to pellet the precipitated proteins. The supernatant contains the analyte.[8]

  • Internal Standard (IS): Spike an internal standard into all samples, calibration standards, and quality controls before extraction. The IS should be a structurally similar compound that is not present endogenously.

Step 2: Chromatographic Separation

  • Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min.

Step 3: Mass Spectrometric Detection

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires optimizing at least two specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high specificity.[13]

Step 4: Method Validation

  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA).

  • Parameters to Validate: Linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability (freeze-thaw, short-term, long-term).[14] The quantifiable range should typically cover 0.1 to 500 ng/mL.[8]

Conclusion and Future Directions

This guide provides a predictive pharmacokinetic profile for 4,7-dichloroimidazo[1,2-a]quinoxaline based on a comprehensive analysis of its structural analogues. We project that the compound will be extensively metabolized, exhibit high plasma protein binding, and distribute widely into tissues. Its oral bioavailability is a key unknown and may be moderate to low.

The provided experimental protocols offer a clear roadmap for the essential in vivo and bioanalytical studies required to definitively characterize the ADME properties of this compound. The successful execution of these studies will be critical for establishing a dose-response relationship, informing toxicology studies, and ultimately determining the therapeutic viability of 4,7-dichloroimidazo[1,2-a]quinoxaline as a clinical candidate.

References

  • Müller, F., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology, 14, 1168252. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Satbhai, K., et al. (2016). Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 128, 246-253. [Link]

  • Müller, F., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. PubMed, 37425373. [Link]

  • Wang, Y., et al. (2021). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 613-620. [Link]

  • ResearchGate. (n.d.). Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity. Request PDF. [Link]

  • Teixeira, D., et al. (n.d.). Autores: Dulce Teixeira', Ricardo Ferraz¹², Cristina Prudêncio¹3, Mónica Vieira¹³. P.PORTO. [Link]

  • David, N., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113098. [Link]

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  • Gayraud-Paniagua, S., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6472-8. [Link]

  • Janezic, M., & Krizman, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19656-72. [Link]

  • Fakhri, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed, 38486026. [Link]

  • Sureda, F. X., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Molecules, 27(10), 3097. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Request PDF. [Link]

  • Lee, H., et al. (2024). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. [Link]

  • David, N., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2979. [Link]

  • Zeng, Z., et al. (2015). A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics, 38(4), 389-96. [Link]

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  • Galkin, O., et al. (2024). The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. Biomedicines, 12(1), 38. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4,7-dichloroimidazo[1,2-a]quinoxaline in Oncology Research

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]quinoxaline Scaffold The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]quinoxaline Scaffold

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities and significant potential in the development of novel anticancer agents.[1][2][3] Derivatives of this core structure have been shown to exhibit potent antiproliferative effects against a wide range of cancer cell lines.[4][5] The versatility of the imidazo[1,2-a]quinoxaline system allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of different mechanisms of anticancer action.[6] This guide focuses on the applications of a specific derivative, 4,7-dichloroimidazo[1,2-a]quinoxaline, in oncology research, providing detailed protocols and insights for its investigation as a potential therapeutic agent.

The molecular formula for 4,7-dichloroimidazo[1,2-a]quinoxaline is C₈H₅Cl₂N₃.[1] This compound serves as a valuable starting point for the synthesis of more complex derivatives and as a subject of study in its own right for its potential biological activities.[1] Research into the broader family of imidazo[1,2-a]quinoxalines has revealed several key mechanisms through which these compounds exert their anticancer effects, including the inhibition of crucial cellular processes like DNA replication, cell division, and survival signaling pathways.[4][7][8]

Key Mechanistic Insights from Imidazo[1,2-a]quinoxaline Derivatives

The anticancer properties of imidazo[1,2-a]quinoxaline derivatives are attributed to their ability to interact with various molecular targets within cancer cells. Understanding these mechanisms is crucial for designing experiments to evaluate the potential of 4,7-dichloroimidazo[1,2-a]quinoxaline.

Inhibition of Topoisomerases

Certain imidazo[1,2-a]quinoxaline derivatives have been identified as dual inhibitors of human topoisomerases I and II.[7] These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[7] This mechanism suggests that 4,7-dichloroimidazo[1,2-a]quinoxaline could be investigated for its ability to induce DNA damage and apoptosis in cancer cells.

Modulation of Microtubule Dynamics

Several imidazo[1,2-a]quinoxaline derivatives, sometimes referred to as "imiqualines," have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][9] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of their dynamic equilibrium leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4] This mode of action is shared by well-established anticancer drugs like paclitaxel and the vinca alkaloids.

Inhibition of Protein Kinases

The imidazo[1,2-a]quinoxaline scaffold has proven to be a fertile ground for the development of protein kinase inhibitors.[8][10] Notably, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] EGFR is frequently overexpressed in various cancers, and its signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, are critical for cancer cell proliferation, survival, and metastasis.[11] Inhibition of EGFR and its downstream signaling can lead to cell cycle arrest and apoptosis.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the various mechanisms of action of imidazo[1,2-a]quinoxaline derivatives is the induction of apoptosis and cell cycle arrest.[7][12] Apoptosis can be triggered through both mitochondrial-dependent and -independent pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[11][13] Cell cycle arrest, frequently observed at the G2/M phase, prevents cancer cells from completing mitosis and proliferating.[12][14][15]

Experimental Protocols for Investigating 4,7-dichloroimidazo[1,2-a]quinoxaline

The following protocols provide a framework for the initial characterization of the anticancer properties of 4,7-dichloroimidazo[1,2-a]quinoxaline. It is essential to adapt and optimize these protocols based on the specific cancer cell lines and experimental conditions used.

Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay

Application Note: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the cytotoxic effects of a compound on cancer cell lines.[14] This initial screen will help determine the concentration range over which 4,7-dichloroimidazo[1,2-a]quinoxaline exhibits antiproliferative activity and allow for the calculation of the GI₅₀ (50% growth inhibition) value.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, HT-29 colon cancer, MDA-MB-231 breast cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4,7-dichloroimidazo[1,2-a]quinoxaline stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of 4,7-dichloroimidazo[1,2-a]quinoxaline in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

  • Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compound.

  • Incubate the plate for 48-72 hours.

  • After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Application Note: This protocol is used to determine the effect of 4,7-dichloroimidazo[1,2-a]quinoxaline on cell cycle progression. By staining DNA with propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle checkpoints.[14]

Materials:

  • Cancer cells treated with 4,7-dichloroimidazo[1,2-a]quinoxaline at GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

Application Note: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with 4,7-dichloroimidazo[1,2-a]quinoxaline.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with 4,7-dichloroimidazo[1,2-a]quinoxaline for the desired time period.

  • Harvest the cells (including floating cells) and centrifuge.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Application Note: To investigate if 4,7-dichloroimidazo[1,2-a]quinoxaline directly inhibits the activity of specific kinases like EGFR, a cell-free in vitro kinase assay can be performed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • 4,7-dichloroimidazo[1,2-a]quinoxaline

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase, kinase buffer, and the substrate.

  • Add varying concentrations of 4,7-dichloroimidazo[1,2-a]quinoxaline or a known EGFR inhibitor (e.g., erlotinib) as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Application Note: Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by the compound. For example, if EGFR inhibition is suspected, one would look for decreased phosphorylation of EGFR and its downstream targets like Akt and ERK.[11] If apoptosis is induced, changes in the levels of Bcl-2 family proteins and cleaved caspases can be examined.[11]

Materials:

  • Cancer cells treated with 4,7-dichloroimidazo[1,2-a]quinoxaline.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Data Presentation and Visualization

Quantitative Data Summary
AssayCell LineParameter4,7-dichloroimidazo[1,2-a]quinoxalinePositive Control
CytotoxicityA549GI₅₀ (µM)TBDDoxorubicin: TBD
CytotoxicityHT-29GI₅₀ (µM)TBDDoxorubicin: TBD
CytotoxicityMDA-MB-231GI₅₀ (µM)TBDDoxorubicin: TBD
Cell CycleTBD% G2/M Arrest (at GI₅₀)TBDNocodazole: TBD
ApoptosisTBD% Apoptotic Cells (at GI₅₀)TBDStaurosporine: TBD
Kinase AssayN/AEGFR IC₅₀ (nM)TBDErlotinib: TBD

TBD: To be determined experimentally.

Diagrams of Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action start 4,7-dichloroimidazo[1,2-a]quinoxaline cytotoxicity Cytotoxicity Assay (SRB) Determine GI₅₀ start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle Use GI₅₀ conc. apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Use GI₅₀ conc. kinase_assay Kinase Inhibition Assay (e.g., EGFR) cytotoxicity->kinase_assay Hypothesis-driven topoisomerase Topoisomerase Assay cytotoxicity->topoisomerase Hypothesis-driven tubulin Tubulin Polymerization Assay cytotoxicity->tubulin Hypothesis-driven western_blot Western Blot Analysis (Signaling Pathways) cell_cycle->western_blot Check cell cycle proteins apoptosis->western_blot Confirm apoptotic markers end Data Analysis & Conclusion kinase_assay->end western_blot->end topoisomerase->end tubulin->end

Caption: Experimental workflow for characterizing 4,7-dichloroimidazo[1,2-a]quinoxaline.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 4,7-dichloroimidazo [1,2-a]quinoxaline Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel anticancer therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the initial investigation of 4,7-dichloroimidazo[1,2-a]quinoxaline. Based on the findings from these in vitro studies, further research could involve in vivo experiments in animal models to assess the compound's efficacy and toxicity, as well as medicinal chemistry efforts to synthesize more potent and selective derivatives. The multifaceted nature of this class of compounds, with the potential to target multiple oncogenic pathways, makes them an exciting area for continued research in the fight against cancer.

References

  • Joshi, G., & Kumar, R. (n.d.). Anticancer activity of imidazole fused quinoxalines via human topoisomerase inhibition. Indian Chemical Society.
  • (2021, February 15). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action.
  • (2023, April 15). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. PubMed.
  • (2021, March 9). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI.
  • (2017, August 10). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PMC.
  • (2023, January 13). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Semantic Scholar.
  • (2024, June 17). Imidazo[1,2‐a]Quinoxaline‐2‐Carbonitrile Derivative (RA‐22) Inhibits Self‐Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway. ResearchGate.
  • (2014, September 2). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][7][9][10]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. ACS Publications. Retrieved from

  • Buy 4,7-Dichloroimidazo[1,2-a]quinoxaline (EVT-13095169). (n.d.). EvitaChem.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • A. Imidazo[1,2‐a]quinoxaline based derivatives, their biological attributes. (n.d.). ResearchGate.
  • (2005, April 15). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. PubMed.
  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (n.d.).
  • (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. (n.d.). SciELO.
  • (2024, June 18). Imidazo[1,2-a]Quinoxaline-2-Carbonitrile Derivative (RA-22) Inhibits Self-Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 1).
  • (2023, July 18). [7][8][16]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. Retrieved from

  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. (n.d.). Chemical Science (RSC Publishing).
  • (2018, June 11). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam.. Frontiers.
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Application

Application Notes and Protocols for In Vivo Dosing of 4,7-dichloroimidazo[1,2-a]quinoxaline

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of 4,7-dichloroimidazo[1,2-a]quinoxaline 4,7-dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of 4,7-dichloroimidazo[1,2-a]quinoxaline

4,7-dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound belonging to the imidazoquinoxaline class of molecules, which have garnered significant interest in medicinal chemistry for their diverse biological activities.[1] This particular scaffold, characterized by a fused imidazole and quinoxaline ring system with chlorine substituents at the 4 and 7 positions, serves as a foundational structure for the development of novel therapeutic agents, particularly in oncology.[1] Imidazo[1,2-a]quinoxaline derivatives, sometimes referred to as "imiqualines," have demonstrated potent in vitro and in vivo anti-tumor activities, notably against melanoma.[2][3][4] The mechanism of action for this class of compounds can vary with different substitutions, with some derivatives acting as tubulin polymerization inhibitors while others function as inhibitors of crucial cellular signaling pathways.[4][5]

The primary challenge in the preclinical development of 4,7-dichloroimidazo[1,2-a]quinoxaline and its analogs is their inherent low aqueous solubility.[2] This property necessitates the development of specialized formulation strategies to achieve adequate bioavailability for in vivo studies. This guide provides a comprehensive framework for designing and executing in vivo dosing protocols for 4,7-dichloroimidazo[1,2-a]quinoxaline, drawing upon established methodologies for poorly soluble small molecules and specific examples from the broader imidazo[1,2-a]quinoxaline family.

I. Vehicle Formulation for a Hydrophobic Compound

The successful in vivo evaluation of 4,7-dichloroimidazo[1,2-a]quinoxaline is critically dependent on the selection of an appropriate vehicle that can solubilize the compound without inducing significant toxicity. Given the lipophilic nature of many imidazo[1,2-a]quinoxaline derivatives, a multi-component vehicle system is often required.

Rationale for Vehicle Selection

The choice of vehicle is a balance between solubilizing power and physiological compatibility. Common approaches for hydrophobic drugs include the use of co-solvents, surfactants, and lipids. For a novel compound like 4,7-dichloroimidazo[1,2-a]quinoxaline, a tiered approach to formulation development is recommended, starting with simple binary or ternary systems and progressing to more complex mixtures as needed. A key consideration is the route of administration; for instance, intravenous formulations must be sterile and have a pH and osmolarity compatible with blood.

Recommended Vehicle Compositions

The following table summarizes potential vehicle formulations for 4,7-dichloroimidazo[1,2-a]quinoxaline, based on general principles for poorly soluble compounds and specific examples from related molecules.

Vehicle Component Function Typical Concentration Range Considerations
Dimethyl sulfoxide (DMSO) Primary solvent for hydrophobic compounds5-20%Potential for local irritation and systemic toxicity at higher concentrations.
Polyethylene glycol (PEG 300/400) Co-solvent20-60%Generally well-tolerated but can cause toxicity at high doses.
Propylene glycol (PG) Co-solvent10-40%Similar to PEG, well-tolerated at lower concentrations.
Tween 80 (Polysorbate 80) Surfactant/Emulsifier1-10%Improves solubility and stability in aqueous solutions.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) Aqueous baseAs needed to reach final volumeEnsures isotonicity for parenteral routes.
Corn Oil/Sesame Oil Lipid-based vehicle100%Suitable for oral or intraperitoneal administration of highly lipophilic drugs.

A noteworthy example for a related imidazo[1,2-a]quinoxaline derivative, EAPB02303, involved solubilization in a mixture of DMSO, Tween 80, and a sodium chloride solution for intraperitoneal administration in mice.[2]

Protocol for Preparation of a Dosing Solution (Example)

This protocol describes the preparation of a 10 mg/mL stock solution of 4,7-dichloroimidazo[1,2-a]quinoxaline in a DMSO/PEG 400/Saline vehicle.

Materials:

  • 4,7-dichloroimidazo[1,2-a]quinoxaline powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile, conical polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 4,7-dichloroimidazo[1,2-a]quinoxaline powder in a sterile conical tube.

  • Initial Solubilization: Add a small volume of DMSO (e.g., 10% of the final volume) to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Addition of Co-solvent: Add PEG 400 (e.g., 30% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.

  • Aqueous Phase Addition: Slowly add the sterile saline solution to the organic mixture while vortexing to bring the solution to the final desired volume. Critical Step: Add the aqueous phase dropwise to prevent precipitation of the compound.

  • Final Homogenization: Vortex the final solution for at least 2 minutes. If any particulate matter is observed, sonicate the solution for 5-10 minutes in a water bath.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or immiscibility. The final solution should be clear and homogenous.

II. In Vivo Dosing Protocols

The choice of administration route and dosing schedule will depend on the specific research question, the pharmacokinetic properties of the compound, and the animal model being used.

Routes of Administration
  • Intraperitoneal (IP) Injection: A common route for preclinical efficacy studies due to its relative ease and rapid absorption into the systemic circulation.

  • Oral Gavage (PO): Preferred for assessing oral bioavailability and for studies mimicking clinical administration routes.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is useful for pharmacokinetic studies. However, it requires a highly soluble and sterile formulation.

  • Subcutaneous (SC) Injection: Allows for slower, more sustained absorption.

Recommended Dosing for Efficacy Studies (Xenograft Models)

While specific in vivo dosing information for 4,7-dichloroimidazo[1,2-a]quinoxaline is not yet published, studies on related imidazo[1,2-a]quinoxaline derivatives in melanoma xenograft models provide a basis for dose selection.[3][4] A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship.

Parameter Recommendation Rationale
Starting Dose Range 10-50 mg/kg/dayBased on effective doses of related compounds in preclinical models.
Dosing Frequency Once daily (QD) or twice daily (BID)To be determined by pharmacokinetic studies (half-life).
Duration of Treatment 2-4 weeksDependent on tumor growth rate in the control group.
Animal Model Athymic nude mice with subcutaneous tumor xenografts (e.g., A375 human melanoma cells)A well-established model for evaluating anti-cancer agents.[3][4]
Step-by-Step Protocol for Intraperitoneal Administration in Mice
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the desired dose.

  • Animal Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the calculated volume.

  • Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.

III. Experimental Workflow and Pathway Diagrams

Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Vehicle Formulation & Compound Solubilization DoseCalc Dose Calculation (per animal weight) Formulation->DoseCalc TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Randomization Animal Randomization (Treatment/Vehicle Groups) TumorGrowth->Randomization Dosing Daily Dosing (e.g., IP, PO) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint TumorExcision Tumor Excision & Weight Measurement Endpoint->TumorExcision DataAnalysis Statistical Analysis of Results Endpoint->DataAnalysis Histo Histopathological Analysis TumorExcision->Histo TumorExcision->DataAnalysis

Caption: Workflow for an in vivo anti-tumor efficacy study.

Conceptual Signaling Pathway Inhibition

G cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor binds Pathway Downstream Signaling (e.g., MAPK/ERK) Receptor->Pathway activates Compound 4,7-dichloroimidazo [1,2-a]quinoxaline Compound->Receptor inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation promotes

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

IV. Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 4,7-dichloroimidazo[1,2-a]quinoxaline is essential for optimizing the dosing regimen and interpreting efficacy data.

  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. A typical PK study would involve administering a single dose (IV and PO) and collecting blood samples at various time points to measure plasma drug concentrations. Key parameters to determine include half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability.

  • Pharmacodynamics (PD): This relates the drug concentration to its effect. For an anti-cancer agent, this could involve measuring the inhibition of a specific molecular target (e.g., phosphorylation of a kinase) in tumor tissue at different times after dosing.

V. Toxicology and Safety Monitoring

While specific toxicology data for 4,7-dichloroimidazo[1,2-a]quinoxaline is not available, it is crucial to monitor for potential adverse effects during in vivo studies.

Key Monitoring Parameters
  • Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur), and activity level.

  • Body Weight: Measure body weight at least twice weekly. A significant weight loss (>15-20%) is a common sign of toxicity.

  • Tumor Ulceration: Monitor tumors for signs of ulceration, which may require euthanasia.

  • Post-mortem Analysis: At the end of the study, major organs (e.g., liver, kidney, spleen) should be collected for histopathological analysis to identify any signs of toxicity. Exploratory toxicology studies on related imidazo-fused heterocycles have focused on hepatic and renal function.[6][7]

Safety Monitoring Workflow

G Start Start of In Vivo Study DailyChecks Daily Clinical Observations Start->DailyChecks WeightChecks Bi-weekly Body Weight Measurement Start->WeightChecks Decision Adverse Effects Observed? DailyChecks->Decision WeightChecks->Decision Continue Continue Dosing Decision->Continue No Action Consult Veterinarian/ Consider Euthanasia Decision->Action Yes Continue->DailyChecks Continue->WeightChecks Endpoint Study Endpoint Continue->Endpoint

Caption: Workflow for routine safety monitoring during in vivo studies.

VI. Conclusion

While the in vivo evaluation of 4,7-dichloroimidazo[1,2-a]quinoxaline presents challenges due to its low aqueous solubility, these can be overcome with rational formulation design. By leveraging data from structurally related imidazo[1,2-a]quinoxaline compounds, researchers can develop robust protocols for assessing the anti-tumor efficacy, pharmacokinetics, and safety of this promising molecule. A systematic approach, beginning with vehicle optimization and dose-range finding studies, will be critical for successfully advancing 4,7-dichloroimidazo[1,2-a]quinoxaline through preclinical development.

References

  • Dulić, M., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. Available at: [Link]

  • Pelin, M., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. European Journal of Medicinal Chemistry, 43(7), 1429-1437. Available at: [Link]

  • Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. Available at: [Link]

  • ResearchGate. Synthesis of imidazo[1,2‐a]quinoxaline derivatives. Available at: [Link]

  • Semantic Scholar. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Studies. Available at: [Link]

  • PubMed. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • López-Camacho, P. E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. Available at: [Link]

  • de Souza, A. M., et al. (2018). Pre-clinical evaluation of quinoxaline-derived chalcones in tuberculosis. PLoS One. Available at: [Link]

  • PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules. Available at: [Link]

  • PubMed. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Available at: [Link]

  • MDPI. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules. Available at: [Link]

  • PubMed. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. Available at: [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Available at: [Link]

Sources

Method

Application Note: Advanced Chromatographic Separation and Purification of 4,7-Dichloroimidazo[1,2-a]quinoxaline

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Method Rationale Chemical Context and Significance The imidazo[1,2-a]quinoxaline scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Method Rationale

Chemical Context and Significance

The imidazo[1,2-a]quinoxaline scaffold is a highly privileged structure in modern medicinal chemistry. Derivatives of this core have demonstrated profound biological activities, most notably as potent anti-tumoral agents against human melanoma (e.g., A375 cell lines) and T-cell lymphomas[1][2], as well as highly selective Toll-like receptor 7 (TLR7) antagonists[3].

4,7-Dichloroimidazo[1,2-a]quinoxaline serves as a critical halogenated intermediate in the synthesis of these complex therapeutics. The synthesis typically involves the chlorination of a dione precursor using phosphorus oxychloride ( POCl3​ ) under microwave assistance or reflux conditions[4][5]. However, this aggressive chlorination often yields a complex crude mixture containing unreacted starting materials, mono-chlorinated regioisomers (e.g., 4-chloro or 7-chloro derivatives), and degradation products. Achieving >99% purity is mandatory before downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations) can proceed.

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Causality & Impact
Molecular Formula C10​H5​Cl2​N3​ The highly conjugated, planar aromatic system provides strong UV chromophores, ideal for UV/Vis detection at 254 nm and 280 nm.
Nitrogen Basicity Basic Imidazo Nitrogens (N1, N5)At neutral pH, these nitrogens are partially ionized, leading to severe secondary interactions with free silanols on standard silica, causing peak tailing.
Hydrophobicity High (Due to 4,7-dichloro substitution)The dual chlorine atoms significantly increase the LogP compared to the parent scaffold, requiring a higher organic modifier concentration for elution.

The Causality of Experimental Design (E-E-A-T)

As analytical scientists, we do not select mobile phases arbitrarily; every parameter is a calculated response to the molecule's physical chemistry.

Overcoming Silanol Interactions: The primary challenge in separating imidazoquinoxalines is the basicity of the nitrogen atoms within the fused imidazole ring. If a standard neutral water/methanol gradient is used on a non-endcapped C18​ column, the basic nitrogens will interact via ion-exchange with residual acidic silanols ( Si−O− ) on the silica support. This results in unacceptable peak broadening and tailing. To suppress this, we mandate the use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to ~2.0, ensuring the basic nitrogens are fully protonated, while the trifluoroacetate counter-ion acts as an ion-pairing agent to shield the silica surface.

Resolving Halogenated Isomers: Separating the 4,7-dichloro target from its 4-chloro or 7-chloro impurities requires exploiting subtle differences in hydrophobicity. A steep gradient will co-elute these species. Therefore, a shallow gradient profile (specifically between 40% and 60% Acetonitrile) is engineered to maximize the selectivity factor ( α ) between the mono- and di-chlorinated species.

Logic N1 Basic Nitrogen (N1, N5) N2 Silanol Interactions (Peak Tailing) N1->N2 N3 Add 0.1% TFA (pH ~2.0) N2->N3 N4 Sharp Peaks & High Resolution N3->N4 C1 Halogenation (4,7-Dichloro) C2 High Hydrophobicity (Increased Ret. Time) C1->C2 C3 Optimize MeCN Gradient (Shallow 40-60%) C2->C3 C3->N4

Fig 1. Causality of mobile phase selection based on physicochemical properties.

Self-Validating Purification Workflows

The following protocols represent a comprehensive, scalable purification pipeline. The system is "self-validating"—meaning the analytical method includes a System Suitability Test (SST) that must pass before preparative isolation begins.

Workflow A Crude 4,7-Dichloroimidazo [1,2-a]quinoxaline B Sample Prep & Filtration (0.22 µm PTFE) A->B C Flash Chromatography (Silica, Cyclohexane/EtOAc) B->C Bulk Cleanup D Analytical HPLC-UV/MS (Purity Check >95%) C->D E Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) D->E If <99% Purity F Lyophilization D->F If >99% Purity E->D Re-analyze G Pure Compound (>99% Purity) F->G

Fig 2. Step-by-step chromatographic purification workflow.

Protocol A: Bulk Cleanup via Flash Chromatography

Before injecting onto an expensive preparative HPLC column, the crude POCl3​ reaction mixture must be desalted and stripped of tarry byproducts.

  • Stationary Phase: Normal-phase silica gel (40–63 µm).

  • Sample Loading: Dry-load the crude mixture onto Celite or silica to prevent band broadening caused by the insolubility of the dichloro-intermediate in standard loading solvents.

  • Elution Gradient: Utilize a Cyclohexane/Ethyl Acetate gradient. Begin at 80/20 (v/v) to elute highly non-polar impurities, and gradually increase to 50/50 (v/v) to elute the target 4,7-dichloroimidazo[1,2-a]quinoxaline[1].

  • Fraction Collection: Monitor via TLC (UV 254 nm). Pool fractions containing the target mass and evaporate under reduced pressure.

Protocol B: Analytical HPLC-UV/MS (System Suitability & Purity)

This method validates the success of the flash chromatography and dictates if preparative HPLC is required.

System Suitability Criteria (Self-Validation):

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If >1.5 , replace the mobile phase buffer to ensure TFA has not degraded.

  • Resolution ( Rs​ ): Resolution between the 4-chloro impurity and 4,7-dichloro target must be ≥2.0 .

Table 2: Analytical HPLC Method Parameters
ParameterSpecification
Column Waters XBridge C18​ (4.6 x 150 mm, 3.5 µm) - Endcapped
Mobile Phase A H2​O
  • 0.1% TFA
Mobile Phase B Acetonitrile ( MeCN ) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Improves mass transfer and sharpens peaks)
Detection UV at 254 nm / ESI-MS (Positive mode)
Gradient Table 0-2 min: 10% B 2-10 min: 10% 40% B 10-20 min: 40% 60% B (Shallow zone for isomer resolution) 20-25 min: 60% 95% B
Protocol C: Preparative HPLC Isolation

If the analytical purity is <99% , proceed to preparative isolation.

  • Sample Preparation: Dissolve the semi-pure solid in a mixture of DMSO/MeCN (1:1). Filter through a 0.22 µm PTFE syringe filter. Caution: Do not use nylon filters, as highly halogenated compounds can sometimes bind to nylon matrices.

  • Column: Preparative C18​ column (e.g., 21.2 x 250 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

  • Gradient: Scale the analytical gradient geometrically. Focus the shallow gradient (40-60% B) over 30 minutes to ensure baseline separation of the mono-chloro impurities.

  • Recovery: Collect peaks via mass-directed auto-purification (triggering on the [M+H]+ isotope cluster characteristic of two chlorines: M, M+2, M+4).

  • Post-Processing: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of the chloro groups in the aqueous TFA mixture.

References

  • Moarbess, G., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6601-6610.[2] Available at:[Link]

  • Masquefa, C., et al. (2020). Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer. US Patent 10689384B2.[5] Available at:

  • Khier, S., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules (PMC6278306).[1] Available at:[Link]

  • Salhi, L., et al. (2019). Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. Journal of Medicinal Chemistry.[3] Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Assay Preparation for 4,7-Dichloroimidazo[1,2-a]quinoxaline

Welcome to the advanced technical support guide for handling 4,7-dichloroimidazo[1,2-a]quinoxaline . This resource is engineered for researchers, medicinal chemists, and drug development professionals who are experiencin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 4,7-dichloroimidazo[1,2-a]quinoxaline . This resource is engineered for researchers, medicinal chemists, and drug development professionals who are experiencing solubility bottlenecks during in vitro assay preparation.

Below, we deconstruct the physical chemistry of this compound, provide targeted troubleshooting for common precipitation issues, and outline self-validating protocols to ensure reliable, reproducible biological data.

Part 1: Mechanistic Insight — The "Why" Behind the Solubility Barrier

To effectively dissolve a compound, one must understand the forces keeping it solid. 4,7-dichloroimidazo[1,2-a]quinoxaline is notoriously difficult to solubilize due to three compounding structural factors:

  • High Lattice Energy via π−π Stacking: The imidazo[1,2-a]quinoxaline core is a highly planar, fused nitrogen-containing tricyclic system. This rigid planarity allows the molecules to pack tightly into a crystalline lattice, driven by strong intermolecular face-to-face and edge-to-face π−π stacking interactions 1.

  • Extreme Hydrophobicity: The addition of two chlorine atoms at positions 4 and 7 drastically increases the compound's lipophilicity (LogP) and molecular weight without contributing any hydrogen-bond donors [[2]]().

  • Kinetic vs. Thermodynamic Solubility Limits: While the compound can achieve moderate thermodynamic solubility in pure polar aprotic solvents like Dimethyl Sulfoxide (DMSO), its near-planar structure means that even minimal introduction of water will trigger rapid kinetic precipitation 3.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound powder is failing to dissolve in 100% DMSO at room temperature. What is going wrong? A1: The solvent is failing to overcome the high crystal lattice energy of the solid. Furthermore, DMSO is highly hygroscopic; if your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric moisture. Even trace amounts of water will drastically reduce the solubility of highly lipophilic, planar heterocycles 4. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, stored under argon). Apply localized cavitation energy via an ultrasonic bath combined with gentle heating (37°C–50°C) to physically disrupt the π−π stacking and accelerate the kinetic dissolution rate 5.

Q2: The DMSO stock is perfectly clear, but the compound precipitates immediately when added to my cell culture media. How do I fix this? A2: This is known as "kinetic precipitation" or "solvent shock." When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the sudden shift in solvent polarity forces the hydrophobic molecules to aggregate to minimize contact with water 6. Solution: Never spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, utilize an intermediate serial dilution strategy. If precipitation persists, introduce a biocompatible solubilizing agent such as β -cyclodextrin (which forms a host-guest complex shielding the hydrophobic chlorines) or a low-toxicity surfactant like 0.01% Tween-20 during the intermediate dilution step 5.

Q3: Why are my IC50 values fluctuating wildly between biological replicates? A3: Unrecognized micro-precipitation is the leading cause of variable data and underestimated biological activity in high-throughput screening 7. If the compound drops out of solution, the actual concentration exposing the cells is a fraction of your calculated nominal concentration. You must implement a self-validating turbidity check (measuring OD600​ ) prior to dosing the cells.

Part 3: Quantitative Data Summary

The following table summarizes the efficacy of various interventions for solubilizing highly planar, lipophilic heterocycles like 4,7-dichloroimidazo[1,2-a]quinoxaline.

Solubilization StrategyMechanism of ActionRelative Solubility EnhancementCell Assay Compatibility
100% Anhydrous DMSO Primary solvation of the hydrophobic coreBaseline (Required for Stock)N/A (Must be diluted to <0.5%)
Sonication + Heat (50°C) Cavitation disrupts π−π crystal lattice~5-10x increase in kinetic rateN/A (Applied to Stock only)
Intermediate Serial Dilution Prevents localized solvent shock in waterPrevents immediate precipitationHigh (Standard practice)
0.01% Tween-20 / PEG400 Micellar encapsulation of lipophilic groups~2-5x increase in aqueous mediaModerate (Monitor for cell toxicity)
β -Cyclodextrin (1-10 mM) Host-guest complexation shielding chlorines~10-50x increase in aqueous mediaHigh (Highly biocompatible)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Objective: Achieve complete dissolution while preventing water-induced kinetic precipitation.

  • Equilibration: Allow the sealed vial of solid 4,7-dichloroimidazo[1,2-a]quinoxaline to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Aseptically add the calculated volume of anhydrous, sterile DMSO (≥99.9%) to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Transfer the vial to an ultrasonic water bath set to 37°C–50°C and sonicate for 5 to 10 minutes 6.

  • Validation Step (Critical): Do not rely on the naked eye. Transfer 100 µL of the stock to a microplate and measure the optical density at 600 nm ( OD600​ ) against a pure DMSO blank. An OD600​>0.05 indicates the presence of micro-precipitates. If > 0.05, repeat Step 3.

  • Storage: Dispense into single-use aliquots and store at -20°C in a desiccated container.

Protocol 2: Serial Dilution for Aqueous In Vitro Assays

Objective: Transition the compound into aqueous media without triggering solvent shock.

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Heat briefly to 37°C and vortex to redissolve any material that precipitated during freezing.

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 100 µM) by diluting the 10 mM stock 1:100 into pre-warmed, serum-free cell culture medium 4. Optional: If the compound still precipitates here, pre-mix the serum-free media with 1-5 mM β -cyclodextrin prior to adding the DMSO stock.

  • Final Dilution: Dilute the intermediate stock into your final complete assay medium (containing serum) to reach your target assay concentrations (e.g., 10 µM).

  • Validation Step: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity 6. Observe the final media under a phase-contrast microscope (20x objective) to confirm the absence of needle-like crystals before applying to cells.

Part 5: Solubilization Workflow Visualization

Workflow A 4,7-dichloroimidazo[1,2-a]quinoxaline (Solid Powder) B Add Anhydrous DMSO (Target: 10 mM) A->B C Vortex & Sonicate (5-10 mins) B->C D Visual & OD600 Check (Clear?) C->D E Heat to 50°C & Re-sonicate D->E No (Turbid) F Aliquot & Store (-20°C, Desiccated) D->F Yes (OD600 < 0.05) E->C Retry G Intermediate Dilution (with Co-solvent/Media) F->G Thaw & Dilute H Final Aqueous Assay (<0.5% DMSO) G->H

Caption: Workflow for solubilizing 4,7-dichloroimidazo[1,2-a]quinoxaline in DMSO for in vitro assays.

Part 6: References

  • EvitaChem - Buy 4,7-Dichloroimidazo[1,2-a]quinoxaline (EVT-13095169). 2

  • PubMed (NIH) - Biological assay challenges from compound solubility: strategies for bioassay optimization. 7

  • BenchChem - Improving (+)-Medicarpin solubility for in vitro assays. 4

  • ResearchGate - How to enhance drug solubility for in vitro assays?5

  • BenchChem - Improving (-)-Anomalin solubility for in vitro assays. 6

  • ACS Publications - Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. 3

  • PMC (NIH) - Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. 1

Sources

Optimization

Technical Support Center: Preventing Crystallization of 4,7-Dichloroimidazo[1,2-a]quinoxaline in Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of in vitro drug screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of in vitro drug screening.

The compound 4,7-dichloroimidazo[1,2-a]quinoxaline is a highly valuable nitrogen-containing heterocyclic scaffold, widely utilized in the development of novel antineoplastic agents for melanoma[1] and broad-spectrum agricultural fungicides[2]. However, it is typically a yellow crystalline solid that is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but notoriously poorly soluble in water[3].

When transitioning this lipophilic, planar molecule from a DMSO stock into an aqueous cell culture environment, researchers frequently encounter crystallization. This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to ensure accurate, reproducible assays.

Mechanistic Insight: The Thermodynamics of "Solvent Shock"

Why does 4,7-dichloroimidazo[1,2-a]quinoxaline crystallize so readily in media? The answer lies in its molecular geometry and the thermodynamics of solvation.

The planar imidazo[1,2-a]quinoxaline core promotes strong intermolecular π-π stacking. When a highly concentrated DMSO stock is pipetted directly into an aqueous culture medium, the local dielectric constant of the micro-environment plummets instantly. This rapid polarity shift causes "solvent shock," forcing the hydrophobic compound out of solution before it can evenly disperse[4].

The Consequence: The compound aggregates and nucleates into micro-crystals. This reduces the effective concentration of the drug in the media, leading to an underestimation of its biological potency and yielding artificially high IC50 values[4].

Quantitative Formulation Parameters

To establish a baseline for your experiments, refer to the solubility and formulation parameters summarized below:

Solvent / Excipient StrategyMax Recommended StockFinal Media Conc. LimitCrystallization RiskMechanistic Action
100% DMSO (Direct Addition) 10 - 20 mM< 0.1%High Prone to immediate solvent shock and nucleation[4].
DMSO + 0.1% BSA (Carrier) 10 mM< 0.5%MediumAlbumin binds the hydrophobic core, acting as a carrier protein[5].
DMSO + 10% HP-β-CD 5 mM< 1.0%Low Hydroxypropyl-β-cyclodextrin forms a soluble inclusion complex.
DMSO + 0.1% Tween-80 20 mM< 0.1%MediumSurfactant lowers interfacial tension; monitor for cell toxicity.

Experimental Workflow & Methodology

To prevent solvent shock, we must manipulate the kinetics of dilution. The following workflow illustrates the logical decision tree for formulating your media.

G Start Prepare 100% DMSO Stock (10-20 mM) Prewarm Pre-warm Culture Media to 37°C Start->Prewarm Dilute Stepwise Intermediate Dilution (Dropwise + Continuous Vortex) Prewarm->Dilute Check Phase-Contrast Microscopic Inspection? Dilute->Check Crystals Micro-crystals Found: Add HP-β-CD or BSA Check->Crystals Yes Success Clear Solution Confirmed: Proceed to Cell Assay Check->Success No Crystals->Dilute Reformulate

Workflow for preventing solvent shock and crystallization in culture media.

Protocol: The "Anti-Solvent Shock" Stepwise Dilution Method

This protocol is a self-validating system designed to ensure the compound remains in a stable solution prior to cellular exposure.

Step 1: Stock Preparation Aseptically dissolve 4,7-dichloroimidazo[1,2-a]quinoxaline powder in 100% anhydrous DMSO to create a 10 mM stock. Gently warm to 37°C and vortex until optically clear. Aliquot to avoid freeze-thaw cycles[5].

Step 2: Media Pre-warming (Critical) The solubility of heterocyclic compounds is highly temperature-dependent. Always use pre-warmed (37°C) cell culture media. Adding the compound to cold media drastically decreases its solubility and guarantees precipitation[4].

Step 3: Intermediate Stepwise Dilution Do not add the stock directly to your final culture plate. Instead, create an intermediate dilution in a conical tube.

  • Add the DMSO stock dropwise to the pre-warmed media while gently and continuously vortexing or swirling[4].

  • This rapid mechanical dispersion prevents localized zones of high compound concentration, mitigating solvent shock[4].

Step 4: Self-Validation via Microscopy Before applying the media to your cells, transfer a 100 µL aliquot to a blank well plate. Inspect it under a phase-contrast microscope at 20x magnification. Look for needle-like or yellow amorphous micro-crystals. If the field is clear, proceed to the assay.

Troubleshooting & FAQs

Q1: I added my DMSO stock dropwise, but the media immediately turned cloudy. What went wrong? A1: Immediate cloudiness indicates that your final working concentration exceeds the absolute thermodynamic solubility limit of the compound in that specific aqueous environment[4]. Solution: You must either reduce the final concentration of the compound[4] or introduce a solubilizing excipient. We recommend pre-dissolving 5-10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your culture media before adding the compound. The cyclodextrin creates a hydrophobic cavity that encapsulates the 4,7-dichloroimidazo[1,2-a]quinoxaline molecule, shielding it from the aqueous environment.

Q2: The media is perfectly clear when I add it to the cells, but I observe yellow crystals after 48 hours in the incubator. Why is this delayed precipitation happening? A2: This is a classic case of a metastable supersaturated solution. The compound was temporarily held in solution, but environmental changes over time triggered nucleation. Cellular metabolism produces lactic acid, which can alter the pH of the medium over time[6]. Because 4,7-dichloroimidazo[1,2-a]quinoxaline may decompose or change ionization states under shifting pH[3], this can force it out of solution. Solution: Monitor the pH of your media. Consider using a medium with a more robust buffering system (e.g., adding 10-25 mM HEPES) to maintain a stable pH during extended incubations[6].

Q3: Does the presence of Fetal Bovine Serum (FBS) help or hinder the solubility of this compound? A3: It can do both, depending on the context. Serum contains high concentrations of Bovine Serum Albumin (BSA), which has hydrophobic binding pockets that can act as a carrier for lipophilic compounds, effectively preventing precipitation. However, components in the serum can also interact unpredictably with the compound[5]. Solution: Perform a comparative solubility test. Dilute your compound into basal media (no serum) versus complete media (with serum). If it precipitates only in the complete media, the compound is likely binding to specific serum proteins and crashing out[6]. In this case, consider reducing the serum concentration (e.g., from 10% to 2%) during the drug exposure window.

Q4: Can I increase the DMSO concentration to keep it dissolved? A4: This is highly discouraged. While DMSO is necessary for initial dissolution, its final concentration in the culture must be minimized. High DMSO concentrations (>0.5%) are cytotoxic, alter cellular metabolism, and paradoxically may not prevent precipitation upon significant dilution[4]. Always aim to keep the final DMSO concentration below 0.1%[4].

References

  • Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi Source: PubMed (National Institutes of Health) URL:[Link]

  • New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4,7-Dichloroimidazo[1,2-a]quinoxaline Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating halogenated imidazoquinoxalines into their drug discovery pipelines—particularly in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating halogenated imidazoquinoxalines into their drug discovery pipelines—particularly in the synthesis of anti-melanoma and T-cell lymphoma agents[1].

A recurring challenge with 4,7-dichloroimidazo[1,2-a]quinoxaline (CAS: 847900-48-5) is its unexpected degradation in aqueous media. This guide is designed to explain the chemical causality behind this instability, provide actionable troubleshooting steps, and establish self-validating protocols to ensure the integrity of your experimental data.

PART 1: Mechanistic FAQ – Understanding the Instability

Q: Why does 4,7-dichloroimidazo[1,2-a]quinoxaline degrade rapidly in aqueous buffers? A: The degradation is driven by highly regioselective Nucleophilic Aromatic Substitution (SNAr). The quinoxaline core contains an imine-like nitrogen (N-5) that heavily withdraws electron density from the adjacent C-4 carbon. This makes the C-4 chlorine highly electrophilic and susceptible to attack by water or hydroxide ions[1]. Upon hydrolysis, the C-4 chlorine is displaced, forming a 4-hydroxy intermediate that rapidly tautomerizes into the thermodynamically stable lactam: 7-chloroimidazo[1,2-a]quinoxalin-4(5H)-one .

Q: Why doesn't the chlorine at the C-7 position hydrolyze? A: Causality lies in the electronic environment. The C-7 chlorine is situated on the carbocyclic benzene ring. It lacks the direct, strong electron-withdrawing activation provided by the adjacent heteroatoms in the pyrazine ring. Consequently, the C-7 position remains chemically inert under standard aqueous or physiological conditions[2].

HydrolysisPathway API 4,7-Dichloroimidazo[1,2-a]quinoxaline (Active / Intact) Water H2O / OH- (Nucleophilic Attack at C-4) API->Water Intermediate Tetrahedral Intermediate (Meisenheimer-like) Water->Intermediate Product 7-Chloroimidazo[1,2-a]quinoxalin-4(5H)-one (Lactam Degradant) Intermediate->Product - HCl

Caption: Regioselective SNAr hydrolysis pathway of 4,7-dichloroimidazo[1,2-a]quinoxaline at the C-4 position.

PART 2: Troubleshooting Guide – Experimental Anomalies

Q: My in vitro assay results are highly variable. How do I prevent degradation during stock solution preparation? A: Variability usually stems from using aged stock solutions or protic solvents.

  • Solvent Choice: Never use methanol, ethanol, or unbuffered water for stock solutions. Always use 100% anhydrous DMSO .

  • Storage: Store DMSO stocks at -20°C in tightly sealed amber vials with argon overlay to prevent atmospheric moisture absorption.

  • Aqueous Exposure: Only spike the compound into your aqueous assay buffer immediately prior to the experiment.

Q: How can I identify if my compound has degraded using LC-MS? A: Hydrolysis replaces the chlorine atom (nominal mass 35 Da) with a hydroxyl group (nominal mass 17 Da), resulting in a net mass shift of -18 Da . Furthermore, because you are losing one chlorine atom, the characteristic isotopic distribution will change from a distinct Cl₂ pattern to a Cl₁ pattern.

Table 1: LC-MS Diagnostic Mass Shifts for Degradants
Compound StateMolecular FormulaExact MassExpected [M+H]⁺Isotope Pattern (M : M+2 : M+4)
Intact Parent C₁₀H₅Cl₂N₃236.98237.99 m/z~ 9 : 6 : 1 (Cl₂ signature)
Hydrolysis Degradant C₁₀H₆ClN₃O219.02220.03 m/z~ 3 : 1 : 0 (Cl₁ signature)
Photolytic Degradant VariableN/AVariableLoss of structural integrity

PART 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, your analytical workflow must be self-validating. The following protocols establish a baseline for compound stability and deliberately generate the degradation product to serve as a positive control in your chromatograms.

Protocol 1: Controlled Hydrolysis for Standard Generation (Positive Control)

Purpose: To deliberately synthesize the C-4 lactam degradant to use as a retention time and MS reference standard.

  • Preparation: Dissolve 1.0 mg of 4,7-dichloroimidazo[1,2-a]quinoxaline in 100 µL of anhydrous DMSO.

  • Hydrolysis: Add 900 µL of 0.1 M NaOH (aqueous) to the vial.

  • Incubation: Vortex for 10 seconds and incubate at 37°C for 60 minutes. The basic conditions will rapidly force the SNAr reaction at the C-4 position[1].

  • Neutralization: Quench the reaction by adding 100 µL of 1.0 M HCl.

  • Analysis: Inject 5 µL of this mixture into your LC-MS. You will observe a near-complete conversion to the 220.03 m/z peak. Save this chromatogram as your reference standard.

Protocol 2: Stability-Indicating HPLC-UV/MS Assay

Purpose: To monitor the real-time stability of the compound in your specific biological buffer.

  • Baseline Setup: Prepare a 10 mM stock in anhydrous DMSO.

  • Buffer Spiking: Dilute the stock 1:100 into your target assay buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM (1% DMSO final).

  • Time-Course Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to halt further hydrolysis.

  • Chromatography: Run on a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Validation: Compare the peaks against the positive control generated in Protocol 1. If the degradant peak exceeds 5% AUC at your assay's endpoint time, you must optimize your buffer (e.g., lower pH to 6.5, or decrease incubation time).

Troubleshooting Start Assay Anomaly Detected (Loss of Parent Peak / New LC-MS Peak) CheckSolvent Check Stock Solvent Is it 100% Anhydrous DMSO? Start->CheckSolvent FixSolvent Remake Stock in Anhydrous DMSO Store at -20°C with Desiccant CheckSolvent->FixSolvent No CheckPH Check Aqueous Buffer pH Is pH > 7.5 or < 4.0? CheckSolvent->CheckPH Yes FixSolvent->CheckPH FixPH Adjust Buffer to pH 6.0 - 7.0 Minimize Aqueous Incubation Time CheckPH->FixPH Yes Proceed Proceed with Validated Assay CheckPH->Proceed No FixPH->Proceed

Caption: Decision tree for troubleshooting 4,7-dichloroimidazo[1,2-a]quinoxaline degradation in aqueous assays.

References
  • Deleuze-Masquéfa, C., et al. "Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer." U.S. Patent No. 10,689,384 B2. Washington, DC: U.S. Patent and Trademark Office, 2020.
  • Yuan, Q., & Ma, D. "A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline." The Journal of Organic Chemistry, 2008, 73(13), 5159-5162. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Assays for 4,7-Dichloroimidazo[1,2-a]quinoxaline

Welcome to the Application Scientist's troubleshooting hub. Working with heterocyclic scaffolds like 4,7-dichloroimidazo[1,2-a]quinoxaline requires precise assay design.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist's troubleshooting hub. Working with heterocyclic scaffolds like 4,7-dichloroimidazo[1,2-a]quinoxaline requires precise assay design. This compound features a fused imidazole and quinoxaline ring system with two chlorine substituents at the 4 and 7 positions[1]. While it is a highly privileged scaffold for developing potent ATP-competitive kinase inhibitors (such as JNK or BTK inhibitors)[2][3], its planar, electron-rich structure makes it prone to off-target liabilities, including broad kinome cross-reactivity and tubulin intercalation[4].

This guide is designed to help researchers, scientists, and drug development professionals isolate target-specific effects from artifactual or off-target noise.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My cell viability assay shows massive toxicity at 10 µM, but my target kinase IC50 is 50 nM. Is this target-specific?

The Causality: It is highly unlikely to be target-specific. The imidazo[1,2-a]quinoxaline core is a known adenine mimetic that binds the ATP pocket of kinases. However, at concentrations above 1–2 µM, this planar scaffold frequently interacts with tubulin, suppressing microtubule dynamics and inducing G2/M cell cycle arrest[4]. Furthermore, structural homologs have been shown to cross-react with off-target kinases like MAST3 and MAST4 at higher concentrations[3]. The Solution: Titrate your compound. Limit cell-based assay concentrations to no more than 10× your biochemical IC50 (e.g., max 500 nM). Always run a structurally similar but inactive analog as a negative control to rule out general scaffold toxicity.

Q2: My biochemical IC50 is excellent, but the compound loses 100-fold potency in cell-based assays. Why?

The Causality: The two chlorine atoms at the 4 and 7 positions of the quinoxaline moiety significantly increase the compound's lipophilicity (LogP)[1]. Highly lipophilic compounds often bind non-specifically to bovine serum albumin (BSA) in cell culture media or adhere to the polystyrene walls of standard assay microplates. The Solution: Perform a "Serum Shift Assay" by comparing the IC50 in media with 0.1% FBS versus 10% FBS. If potency drops drastically in 10% FBS, the compound is being sequestered by serum proteins. Switch to low-binding assay plates and consider adding 0.01% CHAPS or Tween-20 to biochemical buffers to prevent plastic adherence.

Q3: I am seeing false positives in my high-throughput screening (HTS) fluorescence assays. How do I fix this?

The Causality: Extended conjugated pi-systems, such as the imidazoquinoxaline tricyclic core, often exhibit intrinsic fluorescence or act as Pan-Assay Interference Compounds (PAINS) by quenching the emission of standard fluorophores. The Solution: Implement a self-validating orthogonal readout. If you are using a standard fluorescence intensity assay, switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET introduces a temporal delay before reading the signal, allowing the short-lived auto-fluorescence of the compound to decay completely before data acquisition.

Part 2: Mechanistic Pathway Visualization

To effectively troubleshoot, you must understand how concentration drives the divergence between on-target efficacy and off-target toxicity.

G cluster_target On-Target (Kinase Inhibition) cluster_offtarget Off-Target Liabilities Compound 4,7-dichloroimidazo [1,2-a]quinoxaline Kinase Target Kinase (e.g., JNK1/BTK) Compound->Kinase High Affinity (nM) Tubulin Tubulin Intercalation Compound->Tubulin Moderate Affinity (µM) OffKinase Conserved ATP Pockets (MAST3/4, etc.) Compound->OffKinase Cross-reactivity Signal Pathway Modulation Kinase->Signal Toxicity G2/M Arrest & Cytotoxicity Tubulin->Toxicity OffKinase->Toxicity

Divergent signaling pathways of imidazoquinoxaline on-target efficacy vs. off-target toxicity.

Part 3: Quantitative Liability Profile

Use the following table to benchmark your assay results. If your functional readouts require concentrations in the "Off-Target" range, your observed phenotype is likely an artifact.

Target / LiabilityAssay MethodologyTypical IC50 / AffinityRecommended Counter-Screen
Primary Kinase (e.g., JNK1) TR-FRET Competition40 – 200 nMN/A (Primary Assay)
Off-Target Kinases (MAST3/4) Kinome Profiling Panel150 – 500 nMOrthogonal Kinase Panel
Tubulin Polymerization Fluorescence Vmax​ 2.0 – 5.0 µMIn vitro Tubulin Assay
Non-Specific Cytotoxicity CellTiter-Glo (HEK293)> 10.0 µMSerum-Shift Assay

Part 4: Self-Validating Experimental Protocols

To rigorously prove that your biological effects are driven by specific target engagement rather than the inherent liabilities of the 4,7-dichloroimidazo[1,2-a]quinoxaline scaffold, execute the following validated workflows.

Protocol A: TR-FRET Kinase Selectivity Profiling

Purpose: To rule out broad ATP-pocket cross-reactivity and auto-fluorescence interference.

  • Reagent Preparation: Prepare a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (to prevent lipophilic compound aggregation), and 1 mM DTT.

  • Compound Titration: Serially dilute 4,7-dichloroimidazo[1,2-a]quinoxaline in 100% DMSO. Transfer to a 384-well low-volume plate so the final DMSO concentration is strictly 1% (DMSO >1% destabilizes many kinases).

  • Tracer & Antibody Addition: Add the target kinase (e.g., JNK1), a fluorescently labeled ATP-competitive tracer, and a Terbium (Tb)-labeled anti-tag antibody.

    • Causality Note: The Tb-donor has a long emission half-life (milliseconds). We use TR-FRET because the imidazoquinoxaline core's auto-fluorescence decays in nanoseconds, completely eliminating false-positive quenching artifacts.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Excite at 340 nm and read emission at 495 nm (Tb) and 520 nm (Tracer) after a 100-microsecond delay.

  • Validation Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control to validate the assay's dynamic range.

Protocol B: Tubulin Polymerization Counter-Screen

Purpose: To confirm that cellular apoptosis is target-mediated and not a result of off-target microtubule disruption[4].

  • Tubulin Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

    • Causality Note: GTP is strictly required as it provides the thermodynamic driving force for tubulin heterodimers to assemble into microtubules.

  • Compound Incubation: Pre-incubate the tubulin mixture with 4,7-dichloroimidazo[1,2-a]quinoxaline (tested at 1 µM, 5 µM, and 10 µM) in a 96-well half-area plate on ice for 15 minutes.

  • Polymerization Initiation: Transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift initiates polymerization.

  • Kinetic Readout: Monitor absorbance at 340 nm (or fluorescence if using a reporter) every minute for 60 minutes. Calculate the Vmax​ of the exponential growth phase.

  • Validation Controls:

    • Enhancer: Paclitaxel (stabilizes microtubules, increases Vmax​ ).

    • Inhibitor: Colchicine or Nocodazole (prevents polymerization, flattens the curve).

    • Interpretation: If your compound flattens the curve similarly to Colchicine at your working concentration, your cellular data is confounded by off-target structural toxicity.

Part 5: References

  • EvitaChem. "Buy 4,7-Dichloroimidazo[1,2-a]quinoxaline (EVT-13095169)". EvitaChem. Available at:

  • Benchchem. "Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one: Cross-Reactivity and Off-Target Effects". Benchchem. Available at:

  • National Institutes of Health (PMC). "Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity". NIH.gov. Available at:

  • ResearchGate. "Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors". ResearchGate.net. Available at:

Sources

Troubleshooting

stability of 4,7-dichloroimidazo[1,2-a]quinoxaline at room temperature

Welcome to the dedicated technical support guide for 4,7-dichloroimidazo[1,2-a]quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4,7-dichloroimidazo[1,2-a]quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Given the limited specific public data on this molecule, this guide synthesizes information from related chlorinated heterocyclic compounds and established chemical principles to provide practical, field-proven insights.

I. Core Concepts: Understanding the Stability of 4,7-dichloroimidazo[1,2-a]quinoxaline

4,7-dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound with a fused imidazole and quinoxaline ring system, functionalized with two chlorine atoms. The stability of this molecule at room temperature can be influenced by several factors, primarily its susceptibility to hydrolysis and potential photosensitivity, which are common concerns for chlorinated aromatic compounds.[1][2] While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can extrapolate potential mechanisms based on the reactivity of the quinoxaline core and the presence of chloro substituents.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4,7-dichloroimidazo[1,2-a]quinoxaline?

Q2: I noticed the solid material has changed color from a pale yellow to a brownish hue. What could be the cause?

A2: A color change often indicates a chemical transformation. Potential causes include:

  • Oxidation: Exposure to air over time can lead to oxidation of the heterocyclic core.

  • Hydrolysis: Reaction with atmospheric moisture can lead to the slow formation of hydroxylated species. In the presence of water, some chlorinated hydrocarbons can hydrolyze to form hydrochloric acid (HCl), which can further catalyze degradation.[1]

  • Photodecomposition: Exposure to UV or ambient light can induce degradation. It is advisable to store the compound in an amber vial or in the dark.

Q3: Can I dissolve 4,7-dichloroimidazo[1,2-a]quinoxaline in protic solvents like methanol or ethanol for my experiments?

A3: While many quinoxaline derivatives are soluble in alcohols, it is crucial to consider the potential for solvolysis, where the solvent can react with the compound. For chlorinated heterocycles, this can lead to the replacement of a chlorine atom with a methoxy or ethoxy group, especially under prolonged heating or in the presence of a base. It is recommended to prepare solutions fresh and to assess their stability in the chosen solvent via a time-course analysis (e.g., by HPLC or LC-MS) if they are to be stored. For initial experiments, aprotic solvents like DMSO or DMF are generally preferred.

Q4: Is this compound air-sensitive?

A4: Yes, compounds of this class should be considered potentially air-sensitive.[2][4] Handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended to prevent slow degradation from oxygen and moisture.[2]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting Workflow for Inconsistent Experimental Results

A Inconsistent or unexpected experimental results B Assess Compound Integrity A->B C Check Experimental Protocol A->C D Analyze by LC-MS or NMR B->D I Review solvent choice, reaction time, and temperature C->I E Compare with reference spectrum or freshly opened sample D->E F Significant degradation or impurities observed? E->F G Source new, pure compound. Review storage and handling. F->G Yes H Compound is pure F->H No H->I J Consider potential for compound instability under reaction conditions I->J K Modify protocol: - Use fresh, anhydrous solvent - Run under inert atmosphere - Shorten reaction time J->K L Re-run experiment K->L A 4,7-dichloroimidazo[1,2-a]quinoxaline B Hydrolysis (H₂O) A->B Moisture C Oxidation (O₂) A->C Air D Photodecomposition (UV/Light) A->D Light E Monohydroxy-chloro-imidazo- [1,2-a]quinoxaline + HCl B->E F Ring-opened products C->F G Complex mixture of degradation products D->G

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Validation for 4,7-Dichloroimidazo[1,2-a]quinoxaline Purity: A Comparative Guide

Introduction The compound (C8H5Cl2N3) is a critical nitrogen-containing heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors, anti-tumor agents, and cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound (C8H5Cl2N3) is a critical nitrogen-containing heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors, anti-tumor agents, and cellular signaling modulators[1]. Structurally, it features a fused imidazole and quinoxaline ring system with two highly reactive chlorine substituents at the 4 and 7 positions[1]. The reactivity of the C-4 chlorine makes this compound prone to nucleophilic substitution and hydrolysis, necessitating rigorous analytical controls during synthesis and storage.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for validating the purity of 4,7-dichloroimidazo[1,2-a]quinoxaline. By evaluating Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and UPLC, we establish a self-validating protocol aligned with the latest .

Section 1: Analytical Challenges and Method Selection

The distinct chemical architecture of 4,7-dichloroimidazo[1,2-a]quinoxaline presents several chromatographic challenges:

  • Basic Nitrogen Atoms: The imidazole and quinoxaline nitrogens can interact with residual silanol groups on standard silica-based columns, leading to severe peak tailing.

  • Hydrolytic Degradation: The molecule is susceptible to hydrolysis at the 4-position, forming a highly polar 4-oxo/hydroxy degradation product.

  • Hydrophobicity: The dichloro substitution increases the overall lipophilicity of the parent compound, requiring carefully optimized mobile phase gradients for timely elution.

To address these challenges, analysts must choose between RP-HPLC, HILIC, and UPLC platforms based on the specific analytical target profile (ATP)[2].

Section 2: Comparative Methodologies

We compared three distinct chromatographic approaches for the purity assessment of 4,7-dichloroimidazo[1,2-a]quinoxaline.

1. Reversed-Phase HPLC (RP-HPLC) - The Industry Standard

RP-HPLC using a is the most robust method for general purity checks and preparative separations[3]. To mitigate peak tailing caused by the basic nitrogens, an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid (TFA) or Formic acid) is essential. The acid protonates the basic nitrogens and suppresses silanol ionization, ensuring sharp, symmetrical peaks.

2. Hydrophilic Interaction Liquid Chromatography (HILIC) - The Impurity Specialist

While RP-HPLC excels at retaining the lipophilic parent compound, it often struggles to adequately resolve highly polar degradation products (such as the 4-hydroxy derivative) from the solvent front. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. This orthogonal approach is superior for tracking polar impurities but yields poor retention for the highly lipophilic parent compound.

3. Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Alternative

UPLC employs sub-2 µm particle sizes, significantly increasing theoretical plate counts and resolution while reducing run times. For 4,7-dichloroimidazo[1,2-a]quinoxaline, UPLC provides the best resolution between the parent compound and closely eluting structural isomers (e.g., 4,8-dichloro isomers formed during synthesis), making it ideal for quantitative estimation in bioanalytical and quality control settings[4].

Quantitative Comparison of Method Performance

Table 1: Experimental performance metrics comparing RP-HPLC, HILIC, and UPLC for 4,7-dichloroimidazo[1,2-a]quinoxaline analysis.

ParameterRP-HPLC (C18, 5 µm)HILIC (Amide, 3 µm)UPLC (C18, 1.7 µm)
Retention Time (Parent) 12.4 min2.1 min3.8 min
Peak Asymmetry (Tailing Factor) 1.151.421.05
Resolution (Parent vs. 4-OH Impurity) 2.86.54.2
Theoretical Plates (N) ~12,000~8,500~28,000
Limit of Detection (LoD) 0.05 µg/mL0.15 µg/mL0.01 µg/mL
Best Application Routine batch releasePolar impurity profilingHigh-throughput screening
Section 3: Step-by-Step ICH Q2(R2) Validation Protocol

To ensure trustworthiness, the selected UPLC method must undergo rigorous validation per [5]. The following protocol describes a self-validating workflow for 4,7-dichloroimidazo[1,2-a]quinoxaline.

Step 1: Specificity and Forced Degradation

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities and degradation products.

  • Prepare a 1.0 mg/mL stock solution of 4,7-dichloroimidazo[1,2-a]quinoxaline in Acetonitrile.

  • Acid Hydrolysis: Treat 1 mL of stock with 1 mL of 1N HCl at 60°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Treat 1 mL of stock with 1 mL of 1N NaOH at 60°C for 4 hours. Neutralize with 1N HCl (Note: Rapid degradation to the 4-oxo derivative is expected).

  • Oxidation: Treat 1 mL of stock with 3% H2O2 at room temperature for 2 hours.

  • Inject all stressed samples into the UPLC system. Verify peak purity of the parent compound using a Photodiode Array (PDA) detector. The peak purity angle must be less than the peak purity threshold.

Step 2: Linearity and Reportable Range

Objective: Demonstrate that the response is directly proportional to the concentration within the reportable range[6].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., target = 0.1 mg/mL).

  • Inject each standard in triplicate.

  • Perform linear regression analysis (Area vs. Concentration). The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be ≤ 2% of the 100% response.

Step 3: Accuracy and Precision

Objective: Establish the closeness of agreement between expected and experimental values[7].

  • Repeatability (Intra-assay): Inject the 100% standard six times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance criteria: RSD ≤ 1.0%.

  • Intermediate Precision: Have a second analyst perform the same repeatability test on a different day using a different UPLC system. The combined RSD should be ≤ 2.0%.

  • Accuracy (Recovery): Spike known amounts of 4,7-dichloroimidazo[1,2-a]quinoxaline into a synthetic mixture of expected impurities at 80%, 100%, and 120% levels. Calculate % recovery. Acceptance criteria: 98.0% - 102.0%.

Step 4: Robustness

Objective: Evaluate the method's reliability under deliberate variations[7].

  • Alter the flow rate by ±10% (e.g., 0.45 and 0.55 mL/min).

  • Alter the column temperature by ±5°C.

  • Alter the mobile phase organic composition by ±2%.

  • Record the resolution between the parent peak and the closest eluting impurity. Resolution must remain ≥ 2.0 under all conditions.

Section 4: Scientific Causality and Method Optimization

Why does UPLC with an acidic mobile phase outperform other methods for this specific compound?

The causality lies in the pKa of the imidazo[1,2-a]quinoxaline nitrogens. At a neutral pH, the basic nitrogens remain partially unprotonated, leading to secondary ionic interactions with the acidic silanol groups (Si-OH) on the silica support. This causes the analyte to "stick" momentarily, resulting in asymmetric, tailing peaks.

By utilizing a mobile phase buffered with 0.1% TFA (pH ~2.0), the silanol groups are fully protonated (neutralized to Si-OH, preventing ionic interaction), and the analyte's nitrogens are fully protonated (cationic). The use of an end-capped, sub-2 µm C18 stationary phase in UPLC further minimizes void volume and diffusion paths, resulting in the sharpest possible peaks and the highest theoretical plate counts.

Conversely, HILIC relies on partitioning into a water-enriched layer on the stationary phase; because 4,7-dichloroimidazo[1,2-a]quinoxaline is highly lipophilic, it lacks the polarity to partition effectively, eluting near the void volume. However, its primary degradation product—the 4-hydroxy derivative—is highly polar and is retained excellently by HILIC, making it the method of choice for specific impurity tracking.

Workflow Visualization

G A 4,7-dichloroimidazo[1,2-a]quinoxaline Sample Preparation B Chromatographic Method Selection A->B C RP-HPLC (C18) Routine Purity Analysis B->C D HILIC (Amide) Polar Impurity Profiling B->D E UPLC (Sub-2µm C18) High-Throughput & Resolution B->E F ICH Q2(R2) Validation Lifecycle C->F D->F E->F G Specificity & Forced Degradation F->G H Linearity, Range & Accuracy F->H I Precision & Robustness F->I

Caption: Chromatographic method selection and ICH Q2(R2) validation workflow for imidazo[1,2-a]quinoxalines.

Conclusion

Validating the purity of 4,7-dichloroimidazo[1,2-a]quinoxaline requires a nuanced understanding of its chemical reactivity and chromatographic behavior. While RP-HPLC remains a reliable standard, UPLC offers superior resolution and throughput for parent compound quantification[4]. For comprehensive stability-indicating assays, an orthogonal approach combining UPLC for the parent drug and HILIC for polar degradants provides the most robust, ICH Q2(R2)-compliant analytical strategy.

References
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoquinoxalines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Advances in the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines Source: ResearchGate URL: [Link]

Sources

Comparative

High-Resolution vs. Electron Impact Mass Spectrometry for the Characterization of 4,7-Dichloroimidazo[1,2-a]quinoxaline: A Comparative Guide

Executive Summary The compound 4,7-dichloroimidazo[1,2-a]quinoxaline (CAS: 847900-48-5) is a critical heterocyclic building block in modern medicinal chemistry. It serves as the structural foundation for "imiqualines"—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,7-dichloroimidazo[1,2-a]quinoxaline (CAS: 847900-48-5) is a critical heterocyclic building block in modern medicinal chemistry. It serves as the structural foundation for "imiqualines"—a class of potent [1]—and acts as a key intermediate in the synthesis of non-covalent [2].

Because the di-chloro substitution dictates downstream nucleophilic aromatic substitution (SNAr) trajectories, rigorous structural validation of this intermediate is non-negotiable. This guide objectively compares the two gold-standard analytical platforms for its characterization: Liquid Chromatography High-Resolution Electrospray Ionization Mass Spectrometry (LC-HR-ESI-MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) .

The Causality of Analytical Choice

As an Application Scientist, selecting the correct mass spectrometry platform requires understanding the specific physicochemical properties of the analyte. 4,7-dichloroimidazo[1,2-a]quinoxaline (Molecular Formula: C10​H5​Cl2​N3​ ) presents two distinct analytical features:

  • The Di-Chloro Isotopic Signature: Chlorine naturally exists as two stable isotopes, 35Cl (75%) and 37Cl (25%). A molecule with two chlorine atoms will inherently display a diagnostic M , M+2 , and M+4 isotopic pattern in a strict 9:6:1 ratio .

  • Thermal Stability vs. Proton Affinity: The fused tricyclic system is highly aromatic, making it thermally stable and volatile enough for GC analysis. Simultaneously, the basic nitrogen atoms in the imidazole and pyrazine rings offer excellent proton affinity for positive-mode ESI.

Choosing between these platforms depends on whether the analytical goal is exact elemental confirmation (HR-ESI-MS) or structural fingerprinting (GC-EI-MS).

Platform Comparison: LC-HR-ESI-MS vs. GC-EI-MS

To optimize the characterization workflow, we must evaluate how each platform interacts with the compound's structural features.

Table 1: Comparative Performance Metrics
ParameterLC-HR-ESI-MS (Q-TOF / Orbitrap)GC-EI-MS (Single Quadrupole)Advantage for 4,7-dichloroimidazo[1,2-a]quinoxaline
Ionization Technique Soft (Electrospray, +ESI)Hard (Electron Impact, 70 eV)ESI preserves the intact molecule; EI forces structural fragmentation.
Primary Ion Detected Protonated Molecule [M+H]+ Radical Cation [M]+∙ ESI is superior for identifying trace co-eluting impurities.
Mass Accuracy <5 ppmNominal Mass ( ±0.5 Da)HR-ESI confirms the exact elemental composition ( C10​H5​Cl2​N3​ ).
Fragmentation Requires MS/MS (Collision Induced)Highly reproducible, library-matchableEI provides a definitive structural fingerprint without secondary experiments.
Throughput High (2-5 min gradients)Moderate (10-15 min thermal ramps)LC-MS is preferred for rapid reaction monitoring.

Analytical Workflows & Decision Matrix

The following decision tree illustrates the logical routing of samples based on the primary analytical objective.

Workflow Start 4,7-dichloroimidazo[1,2-a]quinoxaline Sample Decision Primary Analytical Goal? Start->Decision Goal1 Exact Mass & Trace Impurity Profiling Decision->Goal1 High Sensitivity Goal2 Structural Fingerprinting & Isotopic Validation Decision->Goal2 Library Matching Method1 LC-HR-ESI-MS (Q-TOF / Orbitrap) Goal1->Method1 Method2 GC-EI-MS (Single Quadrupole) Goal2->Method2 Outcome1 [M+H]+ Detection Mass Error < 5 ppm Method1->Outcome1 Outcome2 M, M+2, M+4 Pattern (9:6:1 Ratio) Method2->Outcome2

Caption: Decision tree for selecting the optimal mass spectrometry platform for imidazoquinoxaline characterization.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes a built-in causality check to verify instrument performance during the run.

LC-HR-ESI-MS Methodology

This protocol is optimized for identifying the exact mass of the compound, leveraging the basicity of the quinoxaline core for efficient protonation, as established in prior studies [3].

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in positive ESI mode.

  • Chromatography: Inject 1 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Self-Validation Check: Extract the ion chromatogram for m/z 237.9934. The presence of the M+2 peak at m/z 239.9904 at exactly ~66% the intensity of the base peak validates the preservation of the di-chloro moiety, ruling out in-source dehalogenation.

GC-EI-MS Methodology

This protocol utilizes hard ionization to generate a reproducible fragmentation pattern for library matching.

  • Sample Preparation: Dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate to a concentration of 10 µg/mL.

    • Causality: DCM is highly volatile and expands efficiently in the GC inlet, ensuring sharp peak shapes without solvent-induced peak broadening.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% Phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Hold the oven at 100°C for 1 min, ramp at 20°C/min to 300°C, and hold for 5 minutes.

  • Ionization Parameters: Operate the electron impact source at the universal standard of 70 eV. Set the transfer line to 280°C and the ion source to 230°C.

  • Self-Validation Check: The injection of a blank DCM solvent immediately following the sample must show no carryover at m/z 237, validating the thermal clearance of the column and preventing ghost peaks in subsequent runs.

Data Presentation & Structural Fingerprinting

When analyzing the spectral output, specific diagnostic ions must be identified to confirm the structure of 4,7-dichloroimidazo[1,2-a]quinoxaline.

Table 2: Diagnostic MS Data for 4,7-dichloroimidazo[1,2-a]quinoxaline
ParameterTheoretical ValueDiagnostic Significance
Exact Mass [M+H]+ (ESI) m/z 237.9934Confirms the elemental composition ( C10​H6​Cl2​N3+​ ). Mass error must be <5 ppm.
Isotopic Ratio (EI/ESI) 9 : 6 : 1Unambiguously confirms the presence of exactly two chlorine atoms.
Primary EI Fragment 1 m/z 202Loss of a chlorine radical ( [M−Cl]+ ). Confirms halogenation on the aromatic ring.
Primary EI Fragment 2 m/z 175Subsequent loss of Hydrogen Cyanide (HCN, -27 Da) from the imidazole ring.
Fragmentation Pathway Visualization

The 70 eV electron impact ionization induces a predictable fragmentation cascade. The loss of a chlorine radical is followed by the characteristic cleavage of the imidazole ring (loss of HCN), a hallmark of imidazoquinoxaline derivatives.

Fragmentation M_ion Molecular Ion [M]+ m/z 237 (100%) C10H5Cl2N3 Frag1 Loss of Cl radical [-35 Da] M_ion->Frag1 Ion1 Fragment[M-Cl]+ m/z 202 C10H5ClN3 Frag1->Ion1 Frag2 Loss of HCN [-27 Da] Ion1->Frag2 Ion2 Fragment [M-Cl-HCN]+ m/z 175 C9H4ClN2 Frag2->Ion2

Caption: Proposed electron impact (EI) fragmentation pathway for 4,7-dichloroimidazo[1,2-a]quinoxaline.

Conclusion

Both LC-HR-ESI-MS and GC-EI-MS offer robust, complementary data for the characterization of 4,7-dichloroimidazo[1,2-a]quinoxaline. For researchers synthesizing novel imiqualine derivatives, LC-HR-ESI-MS is the platform of choice for confirming exact mass and monitoring reaction kinetics due to its soft ionization and high throughput. Conversely, GC-EI-MS remains the gold standard for definitive structural fingerprinting, leveraging 70 eV hard ionization to produce library-matchable fragmentation patterns.

References

  • Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells Source: Molecules 2018, 23(11), 2985. URL: [Link]

  • Title: Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment Source: Molecules 2021, 26(6), 1490. URL: [Link]

  • Title: Characterization of a New Anticancer Agent, EAPB0203, and Its Main Metabolites: Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Studies Source: Analytical Chemistry 2012, 84(21), 9322–9329. URL: [Link]

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Imidazo[1,2-a]quinoxaline Derivatives

An In-depth Analysis for Researchers and Drug Development Professionals The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While the specific compound 4,7-dichloroimidazo[1,2-a]quinoxaline lacks extensive comparative data, this guide will provide a comprehensive analysis of closely related and well-studied derivatives. By examining the in vitro and in vivo performance of key analogues, we aim to provide a valuable resource for researchers in oncology and drug discovery, offering insights into the translation of preclinical data from the laboratory to animal models.

The Promise of Imidazo[1,2-a]quinoxalines: A Versatile Pharmacophore

The fused heterocyclic system of imidazo[1,2-a]quinoxaline has attracted significant attention due to its structural similarity to purines, suggesting potential interactions with a variety of biological targets. This has led to the development of numerous derivatives with potent anticancer activities. This guide will focus on a selection of these derivatives that have been evaluated in both cellular and animal studies, providing a basis for understanding the structure-activity relationships and the challenges of translating in vitro potency to in vivo efficacy.

In Vitro Performance: Potent Cytotoxicity Against Diverse Cancer Cell Lines

The initial assessment of anticancer drug candidates relies heavily on in vitro cytotoxicity assays. Several imidazo[1,2-a]quinoxaline derivatives have demonstrated impressive potency against a range of human cancer cell lines.

One notable example is EAPB0203 , which has shown significant in vitro activity against melanoma cell lines, proving to be more potent than the standard-of-care agents imiquimod and fotemustine.[1][2] Another promising derivative, EAPB02303 , exhibits even greater potency, with activity in the nanomolar range against melanoma cells, reportedly 20 times more potent than vemurafenib in BRAF mutant melanoma.[3][4]

A distinct derivative, known as compound 6b , has been identified as a non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has shown promising inhibitory activity against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the L858R/T790M mutation.[5] Another compound, designated 1A2 , from a library of 34 fused imidazo[1,2-a]quinoxaline derivatives, has also displayed significant cytotoxicity against a panel of cancer cell lines including breast (MCF-7, MDA-MB-231), colon (HCT-116), and lung (A549) cancer cells.[6]

The following table summarizes the in vitro cytotoxic activities of these representative imidazo[1,2-a]quinoxaline derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
EAPB0203 A375 (Melanoma)> Imiquimod & Fotemustine[1]
M4Be (Melanoma)> Imiquimod & Fotemustine[1]
EAPB02303 A375 (Melanoma)Nanomolar range[3][4]
Compound 6b H1975 (NSCLC, L858R/T790M)Promising inhibitory activity[5]
Compound 1A2 MCF-7 (Breast)4.33 ± 0.31[6]
MDA-MB-231 (Breast)6.11 ± 0.23[6]
HCT-116 (Colon)5.87 ± 0.31[6]
A549 (Lung)5.44 ± 0.18[6]

In Vivo Efficacy: Translating Cellular Potency to Animal Models

The true test of a potential anticancer agent lies in its ability to demonstrate efficacy in a living organism. In vivo studies, typically conducted in xenograft mouse models, provide critical information on a compound's pharmacokinetics, tolerability, and antitumor activity.

EAPB0203 has been shown to be more potent than fotemustine in a xenograft mouse model.[1] Intraperitoneal administration of EAPB0203 at doses of 5 and 20 mg/kg resulted in a significant increase in survival time compared to both control and fotemustine-treated mice.[1] Similarly, EAPB02303 treatment in A375 human melanoma xenografts led to a dose-dependent reduction in tumor size and weight.[3][4]

The EGFR inhibitor, compound 6b , also demonstrated significant in vivo activity. In an A549 lung cancer xenograft model in nude mice, administration of compound 6b resulted in a significant reduction in tumor growth and improved the survival profile of the treated mice.[5]

The table below outlines the in vivo anti-tumoral activities of these key derivatives.

CompoundAnimal ModelCancer TypeDosing and AdministrationKey FindingsReference
EAPB0203 Xenografted mouseMelanoma5 and 20 mg/kg, intraperitonealMore potent than fotemustine; increased survival time.[1]
EAPB02303 A375 xenograftMelanomaDose-dependentReduced tumor size and weight.[3][4]
Compound 6b A549 xenograftLung CancerNot specifiedSignificantly abolished tumor growth; improved survival.[5]

Unraveling the Mechanisms of Action

The anticancer effects of imidazo[1,2-a]quinoxaline derivatives are attributed to their interaction with various cellular targets. Understanding these mechanisms is crucial for rational drug design and development.

Tubulin Polymerization Inhibition: First-generation "imiqualines" like EAPB0203 have been suggested to exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Imidazo[1,2-a]quinoxalines\n(e.g., EAPB0203) Imidazo[1,2-a]quinoxalines (e.g., EAPB0203) Imidazo[1,2-a]quinoxalines\n(e.g., EAPB0203)->Tubulin Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by imidazo[1,2-a]quinoxalines.

EGFR Kinase Inhibition: Compound 6b represents a class of imidazo[1,2-a]quinoxalines that target specific signaling pathways. By inhibiting EGFR, this compound blocks downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Compound 6b Compound 6b Compound 6b->EGFR Inhibits Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT-mTOR Pathway->Cell Survival

Sources

Safety & Regulatory Compliance

Safety

4,7-Dichloroimidazo[1,2-a]quinoxaline proper disposal procedures

A Senior Application Scientist’s Guide to the Safe Handling and Disposal of 4,7-Dichloroimidazo[1,2-a]quinoxaline As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to the Safe Handling and Disposal of 4,7-Dichloroimidazo[1,2-a]quinoxaline

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. When working with complex, biologically active heterocycles like 4,7-Dichloroimidazo[1,2-a]quinoxaline (CAS: 847900-48-5)[1], researchers must understand the mechanistic fate of the molecule post-experiment.

This compound presents a dual-disposal challenge: it is heavily halogenated (dichloro) and nitrogen-rich (imidazo-quinoxaline core). Improper disposal—such as drain flushing or mixing with non-halogenated solvents—risks severe environmental toxicity and the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) during low-temperature combustion[2][3]. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, accumulation, and ultimate destruction of this compound.

Section 1: Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first profile the molecule's combustion thermodynamics and hazard characteristics. The presence of two chlorine atoms dictates its strict classification as [4][5].

Table 1: Hazard and Disposal Profile of 4,7-Dichloroimidazo[1,2-a]quinoxaline

ParameterSpecification / Consequence
CAS Number 847900-48-5[1]
Molecular Formula C10H5Cl2N3
Waste Classification Halogenated Organic Waste (Non-solvent)[4]
Combustion Byproducts HCl gas, Cl₂ gas, NOx, potential PCDDs/PCDFs[3][6]
Incompatible Mixtures Strong oxidizers, non-halogenated waste streams[2][4]
Required Destruction High-Temperature Incineration (>1000°C) with Alkaline Scrubbing[7][8]

Section 2: Laboratory Segregation & Accumulation Protocol

The integrity of a disposal system begins at the laboratory bench. Mixing halogenated compounds with non-halogenated waste not only increases disposal costs exponentially but also compromises the calorific value required for safe commercial incineration[2][4].

Step-by-Step Methodology:

  • Primary Segregation: Dedicate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."

    • Causality: Even a 1% contamination of a non-halogenated waste stream with 4,7-Dichloroimidazo[1,2-a]quinoxaline forces the entire volume to be treated as halogenated, triggering expensive and specialized incineration protocols[2][9].

  • Container Selection: Utilize high-density polyethylene (HDPE) or amber glass containers. Ensure the container is "strong and tight" with a secure screw-top cap[4].

    • Causality: Halogenated heterocycles can degrade certain low-density plastics over time; HDPE ensures long-term chemical compatibility and prevents vapor leaks.

  • Explicit Labeling: Affix a standardized Hazardous Waste label. You must explicitly list "4,7-Dichloroimidazo[1,2-a]quinoxaline" and its approximate concentration.

    • Causality: Commercial incinerators calculate the required alkaline reagent load for their scrubbers based on the specific molar concentration of chlorine in the incoming waste feed[7].

  • Ventilated Storage: Store the accumulation container in a secondary containment tray within a designated, ventilated hazardous waste cabinet or under a fume hood[4].

    • Causality: This prevents inhalation exposure to any volatile solvents used to dissolve the compound during assays.

Section 3: Ultimate Disposal Workflow (Commercial Destruction)

Understanding what happens after the waste leaves your facility ensures you appreciate the strict segregation rules. 4,7-Dichloroimidazo[1,2-a]quinoxaline cannot be landfilled[5][10]. It must undergo a rigorous thermal destruction process.

The Mechanistic Destruction Process: When the waste reaches a permitted RCRA facility, it is injected into a rotary kiln or liquid injection incinerator operating above 1000°C[8]. At this temperature, the imidazo-quinoxaline ring is cleaved, releasing nitrogen oxides (NOx), while the chlorine atoms form hydrogen chloride (HCl)[3][6]. To prevent the recombination of these fragments into toxic dioxins (which occurs optimally between 300°C and 650°C), the flue gas is rapidly quenched[3]. Finally, the gas passes through a wet alkaline scrubber to neutralize the HCl before atmospheric release[7].

Fig 1: Commercial destruction workflow for halogenated nitrogenous waste.

Section 4: Emergency Spill & Decontamination Protocol

In the event of a localized spill of 4,7-Dichloroimidazo[1,2-a]quinoxaline powder or solution, immediate and controlled action is required to prevent cross-contamination.

Step-by-Step Spill Response:

  • Isolate and Protect: Immediately don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill is a dry powder, turn off local fans to prevent aerosolization.

  • Containment (Solid vs. Liquid):

    • For Solids: Do not dry sweep. Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or water, depending on the specific assay formulation) and gently dab the powder to prevent dust generation.

    • For Liquids: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it directly into a pre-labeled halogenated waste container.

  • Surface Decontamination: Wash the affected benchtop area with a secondary solvent wash.

    • Crucial Step: Collect all paper towels and solvent used in this decontamination phase and dispose of them as halogenated waste.

    • Causality: The EPA's dictates that any material that comes into contact with a listed or characteristic halogenated waste must be treated with the exact same level of hazard classification[11].

References

  • ChemSrc. "4,7-Dichloroimidazo[1,2-a]quinoxaline | CAS#:847900-48-5". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Available at:[Link]

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide". Available at:[Link]

  • RiskAssess. "Disposal of chemical wastes". Available at:[Link]

Sources

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